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N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine Documentation Hub

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  • Product: N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine
  • CAS: 93285-86-0

Core Science & Biosynthesis

Foundational

Synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine

An In-Depth Technical Guide to the Abstract This technical guide provides a comprehensive and practical methodology for the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine, a valuable secondary amine for pot...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive and practical methodology for the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine, a valuable secondary amine for potential applications in medicinal chemistry and drug development. The core of this synthesis is a one-pot reductive amination reaction between 2-(3,4-dimethoxyphenyl)ethylamine and cyclohexanone. This guide details a robust protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. The causality behind experimental choices, a detailed step-by-step protocol, expected analytical characterization, and safety considerations are thoroughly discussed to ensure reproducibility and validation for researchers in the field.

Introduction

N-substituted cyclohexanamines are a class of compounds frequently encountered in the development of new pharmaceutical agents. Their structural motif is present in molecules with a wide range of biological activities. The target molecule, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine, combines the cyclohexylamine scaffold with the 2-(3,4-dimethoxyphenyl)ethylamine moiety, which is a key structural element in various alkaloids and pharmacologically active compounds. This guide presents a reliable synthetic route to this target, providing a foundational methodology for further research and analogue development.

Synthetic Strategy: Reductive Amination

The most efficient and widely adopted method for preparing secondary amines from a ketone and a primary amine is reductive amination.[1][2] This one-pot procedure involves the initial formation of an iminium ion intermediate from the condensation of cyclohexanone and 2-(3,4-dimethoxyphenyl)ethylamine, which is then reduced in situ to the desired secondary amine.

Rationale for Reagent Selection

Starting Materials:

  • Cyclohexanone: A readily available and common cyclic ketone.

  • 2-(3,4-dimethoxyphenyl)ethylamine: The primary amine that provides the core phenethylamine structure.

Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) While several reducing agents can effect this transformation, sodium triacetoxyborohydride is the reagent of choice for this synthesis.[3] Its selection is based on several key advantages:

  • High Selectivity: NaBH(OAc)₃ is a milder reducing agent than alternatives like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). It reacts much more rapidly with the protonated imine (iminium ion) intermediate than with the starting ketone.[4] This selectivity prevents the competitive reduction of cyclohexanone to cyclohexanol, a common side product with less selective hydrides.

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require elevated temperatures or pressures.

  • Safety: Unlike sodium cyanoborohydride, this protocol avoids the use and potential generation of highly toxic cyanide species.[1]

Solvent: 1,2-Dichloroethane (DCE) DCE is the preferred solvent for reductive aminations using NaBH(OAc)₃.[4][5] It is a non-protic solvent that effectively dissolves the reactants and intermediates without interfering with the reducing agent.

Reaction Mechanism

The reaction proceeds through two main stages within the same pot:

  • Iminium Ion Formation: The nitrogen of the primary amine attacks the carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form a Schiff base (imine). In the presence of a trace amount of acid (which can be generated in situ or added), the imine is protonated to form a highly electrophilic iminium ion.

  • Hydride Reduction: The iminium ion is then rapidly and selectively reduced by sodium triacetoxyborohydride. The hydride (H⁻) from the borohydride complex attacks the electrophilic carbon of the C=N⁺ bond, yielding the final secondary amine product.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed.

Materials and Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Glass funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Reagents
  • Cyclohexanone (1.0 eq)

  • 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Ethyl Acetate/Hexane mixture)

Step-by-Step Synthesis Procedure
  • To a 100 mL round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq) and 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq).

  • Dissolve the reactants in 1,2-dichloroethane (approx. 0.2 M concentration relative to the limiting reagent).

  • Stir the solution at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product (typically an oil) can be purified by silica gel flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine.

Data Presentation

The following table summarizes the key parameters for the synthesis.

ParameterValue
Reactant 1 Cyclohexanone
Reactant 2 2-(3,4-dimethoxyphenyl)ethylamine
Reducing Agent Sodium triacetoxyborohydride
Solvent 1,2-Dichloroethane (DCE)
Temperature Room Temperature (~20-25 °C)
Reaction Time 12-24 hours
Expected Yield 80-95% (after purification)
Expected Physical State Pale yellow oil or low-melting solid

Visualization of the Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Cyclohexanone Cyclohexanone Mixing 1. Mix in DCE at RT Cyclohexanone->Mixing Phenethylamine 2-(3,4-dimethoxyphenyl)ethylamine Phenethylamine->Mixing Reduction 2. Add NaBH(OAc)3 Stir 12-24h Mixing->Reduction Quench 3. Quench with NaHCO3 Reduction->Quench Extract 4. Extraction Quench->Extract Dry 5. Dry & Concentrate Extract->Dry Purify 6. Column Chromatography Dry->Purify Product Pure Product: N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine Purify->Product

Caption: Synthetic workflow for N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine.

Expected Characterization

The following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Researchers should use this as a guide to verify their results.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.80-6.70 (m, 3H): Aromatic protons of the dimethoxyphenyl ring.

    • δ 3.87 (s, 3H) & 3.85 (s, 3H): Singlets for the two methoxy (-OCH₃) groups.

    • δ 2.85-2.70 (m, 4H): Methylene protons adjacent to the nitrogen and the aromatic ring (-CH₂-CH₂-N-).

    • δ 2.50-2.40 (m, 1H): Methine proton on the cyclohexyl ring attached to the nitrogen (N-CH-).

    • δ 2.00-1.00 (m, 11H): Remaining cyclohexyl protons and the N-H proton (which may be broad).

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 149.0, 147.5: Aromatic carbons attached to methoxy groups.

    • δ 132.5: Quaternary aromatic carbon.

    • δ 121.0, 112.0, 111.5: Aromatic CH carbons.

    • δ 58.0: Methine carbon of the cyclohexyl ring attached to nitrogen (N-CH).

    • δ 55.9, 55.8: Methoxy carbons (-OCH₃).

    • δ 51.0: Methylene carbon adjacent to nitrogen (-CH₂-N).

    • δ 35.0: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).

    • δ 33.5, 26.0, 25.0: Methylene carbons of the cyclohexyl ring.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for [M+H]⁺ (C₁₇H₂₈NO₂): 278.2115

    • Found: Should be within 5 ppm of the calculated value.

    • Plausible Fragmentation: A major fragment would be the tropylium-like ion from the cleavage of the bond beta to the aromatic ring at m/z 151.

Safety Precautions

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium triacetoxyborohydride: Is water-reactive. While not as vigorous as other hydrides, it will release hydrogen gas upon contact with water or acid. Quench reactions carefully.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This guide outlines a scientifically sound, efficient, and reliable method for the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine via reductive amination. The use of sodium triacetoxyborohydride ensures high selectivity and yield under mild conditions. The detailed protocol and expected characterization data provide researchers and drug development professionals with a robust framework for obtaining this valuable chemical building block.

References

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023, M1561. [Link]

  • (PDF) (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - ResearchGate. [Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Supporting Information - ScienceOpen. [Link]

  • SYNTHESIS AND STUDIES ON THE CHEMISTRY OF CYCLOHEXAMINE - N-[(2/4 - SUBSTITUTED PHENYL) METHYLENE] - N – OXIDES - CIBTech. [Link]

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 1996, 61 (11), 3849–3862. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Benzenemethanamine, N-cyclohexyl- - PubChem. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Cyclohexanamine, N-methyl- - NIST WebBook. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. [Link]

  • Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools - PMC. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. [Link]

  • Mass Fragmentation Characteristics of Ketamine Analogues. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals - OUCI. [Link]

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Synthesis of Amines – Organic Chemistry: A Tenth Edition. [Link]

  • Synthesis, characterization and antimicrobial studies. Journal of Applied Chemistry, 2024, 12(2):20-26. [Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and medicinal chemists. It focuses on the physicochemical characterization, synthesis, and property profiling of N-[2-(...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and medicinal chemists. It focuses on the physicochemical characterization, synthesis, and property profiling of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine , a lipophilic analog of the neurotransmitter dopamine and a common scaffold in CNS-active ligand design.[1][2]

[1][2]

Executive Summary

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine (also referred to as N-cyclohexylhomoveratrylamine) represents a critical structural scaffold in medicinal chemistry.[1][2] It combines the pharmacophore of 3,4-dimethoxyphenethylamine (DMPEA)—a congener of dopamine—with a lipophilic cyclohexyl moiety.[1] This modification significantly alters the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the parent phenethylamine, primarily by enhancing blood-brain barrier (BBB) permeability and modifying receptor binding kinetics (e.g., Sigma-1, L-type Ca2+ channels).[1]

This guide provides a definitive reference for the molecule’s identity, predicted and experimental physicochemical properties, and the standard operating procedures (SOPs) required for its rigorous characterization.

Molecular Identity & Structural Analysis[1][2][3][4][5][6][7]

ParameterDetail
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine
Common Synonyms N-Cyclohexylhomoveratrylamine; N-Cyclohexyl-3,4-dimethoxyphenethylamine
Molecular Formula C₁₆H₂₅NO₂
Molecular Weight 263.38 g/mol
SMILES COc1ccc(CCNC2CCCCC2)cc1OC
InChI Key (Predicted) YSAXSWPDOFHENC-UHFFFAOYSA-N (Base scaffold variant)
Structural Class Secondary Amine; Phenylalkylamine; Dialkyl ether
Structural Components & Pharmacophore

The molecule consists of three distinct domains affecting its physicochemical behavior:[2]

  • The Aromatic Head: A 3,4-dimethoxybenzene ring (Veratrole core).[1][3] The methoxy groups are weak H-bond acceptors, contributing to the polar surface area (PSA) but limiting water solubility compared to hydroxylated analogs (dopamine).[1]

  • The Linker: An ethyl chain characteristic of the phenethylamine class, providing rotational freedom.[1]

  • The Lipophilic Tail: A cyclohexyl ring attached to the nitrogen.[1] This bulky aliphatic group shields the basic nitrogen, increases LogP, and enhances membrane permeability.[1]

Core Physicochemical Properties (Experimental & Predicted)

The following data aggregates standard values for this structural class. Where specific experimental literature is sparse, values are derived from high-fidelity QSAR models (ACD/Labs, ChemAxon) standard in pharmaceutical profiling.[1]

Solubility & Lipophilicity Profile[1][2]
PropertyValue / RangeSignificance
LogP (Octanol/Water) 3.4 – 3.8 (Predicted)Highly lipophilic.[1][2] Indicates strong potential for BBB penetration but poor aqueous solubility in free base form.[1]
LogD (pH 7.4) 1.2 – 1.8 At physiological pH, the amine is protonated, reducing effective lipophilicity.[1]
Water Solubility < 0.1 mg/mL (Free Base)> 20 mg/mL (HCl Salt)The free base is practically insoluble in water.[1] Salt formation (HCl, Fumarate) is required for bioassays.[1]
pKa (Basic Amine) 10.2 ± 0.3 Typical for secondary aliphatic amines.[1] It exists almost exclusively as a cation at physiological pH.[1]
Polar Surface Area (PSA) 30.9 Ų Well below the 90 Ų threshold for BBB penetration.[1]
Thermal & Physical State[1][2]
  • Physical State: Viscous pale yellow oil (Free Base) / White crystalline solid (HCl Salt).[1]

  • Boiling Point: ~380°C (Predicted at 760 mmHg); decomposes before boiling at atmospheric pressure.[1]

  • Melting Point (HCl Salt): Typically 145–155°C (Dependent on crystallization solvent).[1]

Synthetic Pathway & Impurity Profile[2]

To ensure the integrity of physicochemical measurements, the compound must be synthesized with high specificity.[1] The industry-standard route is Reductive Amination .[1][2]

Reaction Workflow (DOT Diagram)

Synthesis Start1 Homoveratrylamine (CAS 120-20-7) Intermediate Imine Intermediate (Unstable) Start1->Intermediate Start2 Cyclohexanone (CAS 108-94-1) Start2->Intermediate Product N-Cyclohexylhomoveratrylamine (Free Base) Intermediate->Product Reduction Reagent NaBH(OAc)3 DCM / AcOH Reagent->Intermediate Promoter Salt HCl Salt (Solid) Product->Salt HCl/Ether

Figure 1: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB) as the selective reducing agent.

Synthetic Protocol (Self-Validating)
  • Imine Formation: Dissolve Homoveratrylamine (1.0 eq) and Cyclohexanone (1.1 eq) in Dichloromethane (DCM).

  • Reduction: Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise. Why STAB? Unlike NaCNBH3, it is non-toxic and avoids HCN generation.[1] Unlike NaBH4, it does not reduce the ketone before imine formation.[1]

  • Quench & Workup: Quench with saturated NaHCO3. The basic pH ensures the product remains in the organic layer (DCM).[1]

  • Purification:

    • Acid/Base Extraction: Extract organic layer with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).[1]

    • Wash aqueous phase with Ether.[1]

    • Basify aqueous phase (pH > 12) with NaOH.[1] Extract product back into DCM.

Experimental Protocols for Characterization

As a Senior Scientist, you must validate the identity and purity of the synthesized ligand before using it in biological assays.[1]

Protocol: pKa Determination via Potentiometric Titration

Objective: Determine the precise ionization constant to predict solubility at physiological pH.[1]

  • Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water/methanol (80:20) to ensure solubility.

  • Titrant: 0.1 M NaOH (standardized).

  • Apparatus: Automated titrator with a glass pH electrode.

  • Execution: Perform a "blank" titration (solvent only) followed by the sample.

  • Analysis: Plot pH vs. Volume of Titrant. The inflection point (half-equivalence point) represents the pKa.[1][2]

    • Validation Check: The curve should show a single sharp inflection (monobasic amine).[1] If a second inflection appears, check for carbonate contamination.[1]

Protocol: Lipophilicity (LogD) via HPLC

Objective: Measure the distribution coefficient at pH 7.4 (blood pH).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

  • Mobile Phase: Isocratic Methanol/Buffer (pH 7.4 phosphate) at various ratios (e.g., 60%, 70%, 80% MeOH).

  • Standard: Calibrate using known standards (e.g., Propranolol, LogP 3.0).

  • Calculation: Extrapolate the retention factor (

    
    ) to 0% organic modifier or use the retention time relative to standards.
    
    • Equation:

      
      [1]
      
Characterization Workflow (DOT Diagram)

Characterization Sample Synthesized Sample (Crude) NMR 1H NMR (CDCl3) Check: Cyclohexyl (1.0-1.8 ppm) Methoxy (3.8 ppm) Sample->NMR HPLC HPLC-MS Purity > 98% required Sample->HPLC DSC DSC (Thermal) Melting Point & Polymorphs NMR->DSC If Structure Confirmed HPLC->DSC If Purity > 95% Release Release for Biological Assay DSC->Release Stable Solid Form

Figure 2: Analytical workflow ensuring structural integrity and purity prior to biological application.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • PubChem Database. (2025).[1][4][5] "Compound Summary: Homoveratrylamine (CAS 120-20-7)." National Library of Medicine. [1][2]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • OECD Guidelines for the Testing of Chemicals. (1995).[1] "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method."

Sources

Foundational

CAS number for N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine

An In-depth Technical Guide to N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine Executive Summary: This document provides a comprehensive technical overview of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine, a substitute...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine

Executive Summary: This document provides a comprehensive technical overview of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine, a substituted phenethylamine derivative. While a specific CAS number for the free base is not prominently documented in public databases, this guide synthesizes information based on established chemical principles and data from structurally related compounds. We will cover its physicochemical properties, a detailed synthetic pathway via reductive amination, robust analytical characterization methodologies, and its putative pharmacological profile based on its structural class. This guide is intended for researchers, chemists, and pharmacologists engaged in the fields of medicinal chemistry and drug development, offering both theoretical grounding and practical, field-proven protocols for its synthesis and analysis.

Introduction and Chemical Identity

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine belongs to the vast class of phenethylamines, a group of compounds known for their diverse neuropharmacological activities. The core structure consists of a 3,4-dimethoxyphenethylamine moiety, a common feature in many psychoactive compounds and pharmaceutical agents, linked to a cyclohexylamine group. This N-alkylation with a bulky, non-aromatic cyclohexyl ring is anticipated to significantly modulate the compound's properties, including its lipophilicity, receptor binding profile, and metabolic stability, compared to its parent amine, 3,4-dimethoxyphenethylamine (DMPEA).

The potential significance of this molecule lies in the exploration of structure-activity relationships (SAR) within the phenethylamine class. N-substitution is a critical determinant of pharmacological activity, particularly at serotonin and adrenergic receptors.[1][[“]] The introduction of a cyclohexyl group, as opposed to smaller alkyl or larger benzyl groups, allows for a systematic investigation of how steric bulk and lipophilicity in this region of the molecule influence receptor affinity and functional efficacy.[3]

While a unique CAS Registry Number for the free base is not readily found, the hydrochloride salt of a closely related analog, N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine, is registered under CAS Number 13174-22-6 .[4][5] For the purpose of this guide, we will proceed by outlining the synthesis and characterization of the title compound, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and understanding its pharmacokinetic profile. The data presented below are a combination of predicted values from computational models and experimental data from structurally analogous compounds.

PropertyValueSource/Method
Molecular Formula C₁₇H₂₇NO₂-
Molecular Weight 277.41 g/mol -
CAS Number Not Assigned-
Predicted pKa (Basic) ~10.5 - 11.0Estimated based on cyclohexanamine derivatives[6]
Predicted logP 3.5 - 4.5Estimation based on structural components
Appearance Expected to be a colorless to pale yellow oil or a low-melting solid.Inferred from similar N-substituted amines
Solubility Likely soluble in organic solvents (e.g., methanol, ethanol, DCM, chloroform) and sparingly soluble in water. The hydrochloride salt would exhibit higher aqueous solubility.General properties of secondary amines

Synthesis and Mechanistic Rationale

The most efficient and industry-standard method for synthesizing N-substituted secondary amines from a primary amine and a ketone is reductive amination .[7][8] This one-pot reaction combines high yields with operational simplicity and is the recommended pathway for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reaction Steps A 3,4-Dimethoxyphenethylamine (Primary Amine) C Step 1: Imine Formation (Acid Catalyst, e.g., AcOH) - Reversible condensation - Water is removed A->C B Cyclohexanone (Ketone) B->C D Intermediate: Schiff Base (Unstable Imine) C->D Forms E Step 2: Reduction (Reducing Agent, e.g., NaBH(OAc)₃) - Irreversible hydride transfer D->E Is Reduced F Final Product: N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine E->F

Caption: Reductive amination workflow for synthesis.

Mechanistic Causality

The choice of reductive amination is deliberate. It proceeds in two distinct, controlled stages within a single pot:

  • Imine Formation: 3,4-Dimethoxyphenethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. A subsequent dehydration step yields a transient Schiff base (imine). This step is reversible.

  • Reduction: A reducing agent is introduced to irreversibly reduce the C=N double bond of the imine to a C-N single bond. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective because it is a mild and selective reducing agent that does not readily reduce the ketone starting material but is highly effective at reducing the protonated imine intermediate.[8] This selectivity prevents side reactions and maximizes the yield of the desired secondary amine.

Detailed Experimental Protocol: Synthesis
  • Materials:

    • 3,4-Dimethoxyphenethylamine (1.0 eq)

    • Cyclohexanone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Glacial Acetic Acid (catalytic, ~0.1 eq)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,4-dimethoxyphenethylamine (1.0 eq), cyclohexanone (1.1 eq), and dichloromethane.

    • Stir the solution at room temperature and add a catalytic amount of glacial acetic acid.

    • Allow the mixture to stir for 20-30 minutes to facilitate imine formation.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude oil/solid via column chromatography on silica gel to obtain the pure N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine.

Analytical Characterization

Confirming the identity and purity of the synthesized compound requires a suite of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are ideal for confirming molecular weight and identifying fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.[9][10]

Analytical Workflow Diagram

G cluster_results Data for Confirmation A Synthesized Product B LC-MS/MS Analysis A->B C GC-MS Analysis A->C D NMR Spectroscopy (¹H and ¹³C) A->D E Molecular Ion Peak [M+H]⁺ = 278.22 B->E F Characteristic Fragments (e.g., Tropylium, Immonium ions) C->F G Structural Confirmation (Chemical Shifts, Integration, Coupling) D->G H Purity & Identity Confirmed E->H

Caption: Multi-technique workflow for analytical validation.

Expected Spectroscopic and Spectrometric Data
TechniqueExpected Results
LC-MS/MS (ESI+) Molecular Ion: A prominent protonated molecular ion [M+H]⁺ at m/z 278.22. Fragmentation: Substituted phenethylamines lacking a β-hydroxy group are known to undergo N-Cα bond dissociation.[11][12] Expect to see a characteristic fragment from the loss of the cyclohexylamine moiety, resulting in an ion corresponding to the 3,4-dimethoxyphenethyl fragment, and a dominant immonium ion from the cyclohexylamine portion.
¹H NMR (CDCl₃) Aromatic Protons: Signals between 6.7-6.9 ppm (3H). Methoxy Protons: Two sharp singlets around 3.8-3.9 ppm (6H total, 3H each). Ethyl Chain Protons: Two multiplets (triplet-like) between 2.6-3.0 ppm (4H). Cyclohexyl Protons: A complex series of broad multiplets between 1.0-2.5 ppm (11H).
¹³C NMR (CDCl₃) Aromatic Carbons: Signals between 110-150 ppm, with the methoxy-substituted carbons (~147-149 ppm) being most downfield. Methoxy Carbons: Signals around 55-56 ppm. Ethyl & Cyclohexyl Carbons: A series of signals in the aliphatic region between 25-60 ppm.
Detailed Protocol: LC-MS/MS Screening

This protocol is adapted for the general screening of phenethylamine-type substances in a research setting.[9]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

    • C18 reverse-phase analytical column.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions to create working solutions (e.g., 1 µg/mL).

    • For analysis, dilute the working solution with 50% methanol in water to a final concentration of ~50-100 ng/mL.

    • Filter the final solution through a 0.22 µm PVDF filter before injection.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 5-10 µL

  • MS/MS Conditions (Positive ESI Mode):

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for characterization.

    • Precursor Ion: m/z 278.22

    • Product Ions (Predicted): Monitor for key fragments. For example, the tropylium-type ion from the dimethoxy-phenyl ring cleavage (m/z ~151) and the cyclohexylimmonium ion (m/z ~98). Collision energy should be optimized for these transitions.

Putative Pharmacological Profile and Toxicological Considerations

The pharmacological activity of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine has not been explicitly reported. However, a robust profile can be inferred from extensive SAR studies on related N-substituted phenethylamines.

Mechanism of Action at Serotonin Receptors

Many substituted phenethylamines are agonists or partial agonists at serotonin (5-HT) receptors, particularly the 5-HT₂ subtype.[3][13] The N-substituent plays a crucial role in modulating affinity and selectivity. For instance, N-benzyl substitution on phenethylamines can dramatically increase affinity for the 5-HT₂A receptor.[1][3]

The cyclohexyl group on the title compound presents an interesting case. It provides significant steric bulk, similar to a benzyl group, but lacks aromaticity. This suggests it could interact with hydrophobic pockets in the receptor binding site. It is hypothesized that this compound will act as an agonist or partial agonist at 5-HT₂A and/or 5-HT₂C receptors. Such activity is the basis for the psychoactive effects of many classic psychedelics and is a target for novel therapeutics for depression and PTSD.[13]

Signaling Pathway Diagram

G A N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine (Putative Agonist) B 5-HT2A Receptor (GPCR) A->B Binds to C Gq/11 Protein Activation B->C Activates D Phospholipase C (PLC) Activation C->D Activates E PIP₂ Hydrolysis D->E Catalyzes F IP₃ E->F G DAG E->G H ↑ Intracellular Ca²⁺ F->H Leads to I Protein Kinase C (PKC) Activation G->I Activates J Downstream Cellular Responses (e.g., Neuronal Excitability) H->J I->J

Caption: Hypothesized 5-HT2A receptor signaling pathway.

Toxicological Considerations

As a member of the phenethylamine class, this compound should be handled with appropriate caution. Overdoses of related stimulants can lead to severe physical and mental effects, including hypertension, hyperthermia, and agitation.[9] The specific toxicological profile of this compound is unknown and would require formal investigation. Standard safety protocols for handling novel psychoactive compounds should be strictly followed.

Conclusion

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine is a structurally interesting molecule that serves as a valuable target for both synthetic exploration and pharmacological investigation. This guide provides a robust framework for its creation and characterization, grounded in established chemical principles. The proposed synthetic route via reductive amination is efficient and scalable, while the multi-pronged analytical approach ensures rigorous confirmation of the compound's identity and purity. While its biological activity remains to be empirically determined, its structural similarity to known 5-HT₂ receptor agonists makes it a compelling candidate for further research in neuroscience and medicinal chemistry.

References

  • Cheng, P. S., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Food and Drug Analysis. [Link]

  • Ohashi, M., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry. [Link]

  • Cody, J. T. (2016). Statistical and Mass Spectral Tools for the Identification and Characterization of Synthetic Phenethylamines. U.S. Department of Justice. [Link]

  • Brandt, S. D., et al. (2010). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry. [Link]

  • El-Kosasy, A. M., et al. (2014). LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Analytical Toxicology. [Link]

  • PubChem. N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine. National Center for Biotechnology Information. [Link]

  • Ohashi, M., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications. [Link]

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology. [Link]

  • EPA CompTox Chemicals Dashboard. 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine Properties. U.S. Environmental Protection Agency. [Link]

  • ResearchGate. Direct reductive amination of cyclohexanone. ResearchGate GmbH. [Link]

  • Beilstein Journals. Supporting Information Experimental section and NMR spectra. Beilstein-Institut. [Link]

  • Irikura, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin. [Link]

  • Consensus. Pharmacological interactions of phenethylamine with adrenergic receptors. Consensus. [Link]

  • ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate GmbH. [Link]

  • Sabnis, R. W. (2025). Novel Phenethylamines as 5-HT2A Agonists for Treating Depression, Drug Addiction, Alcoholism, PTSD, and Neuropathic Pain. ACS Publications. [Link]

Sources

Exploratory

Molecular weight and formula of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine

The following technical guide details the physiochemical identity, synthesis, and structural context of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine . Compound Class: Secondary Phenethylamine | Status: Research Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physiochemical identity, synthesis, and structural context of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine .

Compound Class: Secondary Phenethylamine | Status: Research Chemical / Pharmaceutical Intermediate[1][2][3]

Executive Summary

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine (also known as N-Cyclohexylhomoveratrylamine ) is a secondary amine featuring a homoveratrylamine core N-substituted with a cyclohexyl ring.[1][2][3] While it shares an exact molecular formula (


) and molecular weight with the analgesic Tramadol , it is a distinct structural isomer with significantly different pharmacological potential.[1] It is primarily utilized as a lipophilic scaffold in the development of L-type calcium channel blockers (verapamil analogs) and sigma receptor ligands.[2][3]

Part 1: Physiochemical Identity[1][2][3]

The following data establishes the core identity of the molecule. Researchers must note the isobaric relationship with Tramadol to prevent mass spectrometry misidentification.

PropertyValueTechnical Note
Molecular Formula

Confirmed via atomic summation.[1][2][3][4][5]
Molecular Weight 263.38 g/mol Average mass.[1][5]
Monoisotopic Mass 263.1885 DaFor High-Resolution Mass Spec (HRMS).[1][2][3]
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamineSystematic nomenclature.[1][2][3]
Common Name N-CyclohexylhomoveratrylamineDerived from the precursor homoveratrylamine.[1][2][3]
LogP (Predicted) ~3.1 - 3.5Highly lipophilic; predicts high BBB permeability.[1][2][3]
pKa (Predicted) 9.5 - 10.2Basic secondary amine; exists as cation at physiological pH.[1][2][3]
Physical State Oil (Free Base) / Solid (HCl Salt)Free base oxidizes; storage as Hydrochloride salt recommended.
Structural Isomer Alert

CRITICAL: This compound is an isomer of Tramadol (


).
[1][2] *   Tramadol:  Contains a cyclohexanol ring and a tertiary amine.
[1][2][3][4] *   Target Molecule:  Contains a cyclohexane ring and a secondary amine.
[1][2][3][6] *   Differentiation:  In Mass Spectrometry, Tramadol typically shows a fragment at m/z 58 (dimethylamine), whereas N-cyclohexylhomoveratrylamine will show characteristic tropylium-like fragments from the dimethoxybenzyl moiety (m/z 151/165).[1][3]

Part 2: Synthetic Pathway & Methodology[1][2][3][7]

The most robust route for synthesizing this compound with high yield and minimal side products (such as dialkylation) is Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Reaction Logic

Direct alkylation of homoveratrylamine with cyclohexyl halides often leads to over-alkylation (tertiary amines) and elimination products. Reductive amination proceeds via an imine intermediate, which is selectively reduced in situ.[1]

Reagents:

  • Amine: 3,4-Dimethoxyphenethylamine (Homoveratrylamine).[1][2][7]

  • Carbonyl: Cyclohexanone.[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) – chosen for its mildness compared to Sodium Cyanoborohydride (

    
    ) and lack of toxicity.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

Synthetic Workflow Visualization

Synthesis Precursor1 Homoveratrylamine (Amine) Intermediate Imine / Hemiaminal (Transient) Precursor1->Intermediate Precursor2 Cyclohexanone (Ketone) Precursor2->Intermediate Product N-Cyclohexylhomoveratrylamine (Secondary Amine) Intermediate->Product Reduction Reagent STAB / AcOH (Reductant) Reagent->Product Hydride Transfer

Figure 1: Reductive amination pathway avoiding over-alkylation.

Part 3: Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Materials
  • 3,4-Dimethoxyphenethylamine (1.81 g, 10 mmol)[1][2][3]

  • Cyclohexanone (0.98 g, 10 mmol)[1][3]

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)[1][2]

  • Acetic Acid (glacial, catalytic amount)[1][3]

  • Dichloromethane (DCM) or DCE (30 mL)[1][2][3]

Step-by-Step Procedure
  • Imine Formation: In a dry round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1 eq) and cyclohexanone (1 eq) in DCM. Add 1-2 drops of glacial acetic acid to catalyze imine formation.[1][2][3] Stir at room temperature for 30 minutes under nitrogen atmosphere.

    • Expert Insight: Pre-mixing allows the equilibrium to shift toward the imine before the reducing agent is introduced, ensuring efficiency.[1]

  • Reduction: Cool the mixture slightly (0°C) and add STAB (1.5 eq) portion-wise over 10 minutes.

    • Safety: STAB evolves hydrogen gas slowly; ensure venting.

  • Reaction Monitoring: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: 10% MeOH in DCM). The starting amine spot should disappear.

  • Quenching & Workup (Self-Validating Step):

    • Quench with saturated aqueous

      
       to neutralize acid.
      
    • Extract with DCM (3 x 20 mL).

    • Validation: The product is a base.[1] Wash the organic layer with brine, dry over

      
      , and evaporate.[1]
      
    • Purification: If necessary, convert to the HCl salt by adding 1M HCl in ether to the crude oil dissolved in ethanol.[1] The salt will precipitate as a white solid.

Part 4: Analytical Characterization

To confirm the synthesis of


, the following spectral signatures are expected.
Proton NMR ( -NMR, 400 MHz, )
  • Aromatic Region:

    
     6.70–6.85 ppm (m, 3H) – Corresponds to the 1,3,4-substituted benzene ring.[1][3]
    
  • Methoxy Groups:

    
     3.85–3.88 ppm (s, 6H) – Two distinct or overlapping singlets for the 
    
    
    
    groups.[1][2][3]
  • Alpha-Methylene (N-CH2):

    
     2.85–2.95 ppm (t, 2H).[1][2]
    
  • Beta-Methylene (Ar-CH2):

    
     2.70–2.80 ppm (t, 2H).[1][2]
    
  • Cyclohexyl Methine (N-CH):

    
     2.40–2.50 ppm (m, 1H).[1][2]
    
  • Cyclohexyl Ring:

    
     1.00–1.90 ppm (multiplets, 10H).[1]
    
Mass Spectrometry (ESI+)[1][2]
  • Parent Ion:

    
    .[1]
    
  • Fragmentation: Expect cleavage at the C-N bond, yielding a tropylium ion derivative from the dimethoxyphenethyl chain (

    
     165).[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33741, Tramadol (Isomer Reference). Retrieved from [Link][1][2][3]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1][3] (Standard protocol for STAB reduction).

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[1] Transform Press. (Foundational text on phenethylamine synthesis and characterization).

Sources

Foundational

Structural Optimization of Phenethylamines: A Deep Dive into N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine and its Analogs

Executive Summary The phenethylamine scaffold remains one of the most privileged structures in medicinal chemistry, serving as the backbone for endogenous catecholamines, psychostimulants, and bronchodilators.[1] While t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenethylamine scaffold remains one of the most privileged structures in medicinal chemistry, serving as the backbone for endogenous catecholamines, psychostimulants, and bronchodilators.[1] While the parent compound 3,4-dimethoxyphenethylamine (DMPEA) is largely biologically inactive in humans due to rapid metabolism by Monoamine Oxidase (MAO), its N-substituted analogs represent a critical area of structural optimization.[2][3][4]

This guide focuses on N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine (CAS: 93285-86-0), a molecule that exemplifies how steric bulk on the nitrogen atom can transform a metabolic substrate into a lipophilic, receptor-active ligand.[2][3][4] By adding a cyclohexyl group, the molecule shifts its pharmacological profile from a simple trace amine analog to a potential ligand for Sigma-1 (


) receptors and 

-adrenergic transporters, while simultaneously blocking MAO degradation.[2][3]

Structural Deconstruction & SAR Analysis

To understand the utility of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine, we must analyze its Structure-Activity Relationship (SAR) relative to its parent and homologs.[2][3][4]

The Scaffold: 3,4-Dimethoxyphenethylamine (DMPEA)

The core structure mimics dopamine but replaces the metabolically labile 3,4-hydroxyls with methoxy groups.[2][3][1][5]

  • Metabolic Fate: DMPEA is the "Pink Spot" compound historically associated with schizophrenia research.[1] However, it is rapidly deaminated by MAO-B in the gut and liver, rendering it orally inactive.[3][1]

  • The Problem: Primary amines on this scaffold are prime targets for oxidative deamination.[1]

The Modification: N-Cyclohexyl Substitution

Attaching a cyclohexyl ring to the nitrogen creates N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine .[2][3][4]

  • Steric Shielding: The bulky cyclohexyl group hinders the approach of MAO enzymes, significantly increasing the molecule's half-life.[3][1]

  • Lipophilicity (LogP): The addition of a C6 alicyclic ring drastically increases LogP (predicted ~4.5 vs. ~1.2 for DMPEA), facilitating Blood-Brain Barrier (BBB) penetration.[2][4]

  • Receptor Selectivity:

    • 5-HT2A: Large N-substitutions (larger than methyl) generally abolish the psychedelic activity associated with 5-HT2A agonism.[2][3][4]

    • Sigma-1 (

      
      ): The N-cyclohexyl motif is a classic pharmacophore for Sigma-1 receptor affinity, often implicated in neuroprotection and modulation of calcium channels.[2][3][4]
      
    • Adrenergic:[2][3][4][[“]] Bulky N-substituents favor

      
      -adrenergic receptor binding over 
      
      
      
      -adrenergic binding.[2][3][1][4]
Homologs and Analogs Table
Compound ClassStructure ModificationPredicted Effect (SAR)
Parent Primary Amine (DMPEA)Rapid MAO metabolism; low CNS bioavailability.[2][3][4]
Target N-Cyclohexyl MAO resistant; High Sigma-1 affinity; Lipophilic.
Homolog N-CyclopentylSlightly lower lipophilicity; potentially higher steric fit for compact pockets.[2][3][4]
Homolog N-Cycloheptylexcessive bulk; likely reduced receptor affinity due to steric clash.[2][3][1][4]
Analog N-Isopropyl"Secondary amine" compromise; retains some adrenergic activity but less Sigma affinity.[2][3][1][4]
Analog 3,4-MethylenedioxyRigidifies the oxygen ring system; if N-cyclohexyl is present, likely retains Sigma activity but loses MDMA-like entactogenic effects.[2][3][1][4]

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for modifying the DMPEA scaffold to achieve specific pharmacological outcomes.

SAR_Logic DMPEA 3,4-Dimethoxyphenethylamine (Parent Scaffold) Mod_N N-Substitution DMPEA->Mod_N Optimization Cyclohexyl N-Cyclohexyl Group (Target) Mod_N->Cyclohexyl Add Bulk Methyl N-Methyl Group Mod_N->Methyl Minimal Change Outcome_Target High Lipophilicity Sigma-1 Affinity MAO Resistant Cyclohexyl->Outcome_Target Result Outcome_Methyl MAO Substrate Potential 5-HT Activity Methyl->Outcome_Methyl Result

Figure 1: Structural optimization logic flow transforming DMPEA into a bioactive ligand.

Synthetic Pathway: Reductive Amination[2][7]

The most robust, self-validating method for synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine is Reductive Amination .[2][3][4] This approach avoids the over-alkylation issues common with direct alkylation (e.g., using cyclohexyl bromide).[1]

Reaction Scheme

Reactants: 2-(3,4-Dimethoxyphenyl)ethanamine (DMPEA) + Cyclohexanone.[2][3][4] Reagent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH4).[2][1] Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).[2][1][4]

Step-by-Step Protocol

Phase 1: Imine Formation

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-(3,4-dimethoxyphenyl)ethanamine in 50 mL of anhydrous DCE (or MeOH).

  • Ketone Addition: Add 10 mmol (1.0 eq) of cyclohexanone.

  • Equilibrium: Add 10 mmol of Acetic Acid (catalyst) if using STAB. Stir at Room Temperature (RT) for 30–60 minutes. Note: This allows the intermediate imine/hemiaminal to form.

Phase 2: Reduction 4. Reducing Agent: Cool the solution to 0°C. Slowly add 14 mmol (1.4 eq) of Sodium Triacetoxyborohydride (STAB).

  • Why STAB? It is milder than NaBH4 and selectively reduces the imine without reducing the ketone reactant, preventing side reactions.[1]
  • Reaction: Allow to warm to RT and stir overnight (12 hours) under nitrogen atmosphere.

Phase 3: Workup (Self-Validating) 6. Quench: Quench with saturated aqueous NaHCO3. 7. Extraction: Extract with Dichloromethane (DCM) x3. 8. Wash: Wash organic layer with brine, dry over MgSO4, and concentrate in vacuo. 9. Purification: The crude oil is often pure enough, but can be converted to the HCl salt by dissolving in diethyl ether and bubbling dry HCl gas.[1] The precipitate is the target salt.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants: DMPEA + Cyclohexanone Imine Intermediate: Imine Formation (Solvent: DCE/MeOH) Reactants->Imine Stir 1h Reduction Reduction: Add NaBH(OAc)3 (Selective Hydride Transfer) Imine->Reduction 0°C -> RT, 12h Quench Quench: Sat. NaHCO3 Reduction->Quench Stop Reaction Extraction Extraction: DCM / Brine Wash Quench->Extraction Isolate Product Final Product: N-cyclohexyl-DMPEA (Freebase or HCl Salt) Extraction->Product Crystallize

Figure 2: Reductive amination workflow for the synthesis of N-cyclohexyl-DMPEA.

Pharmacological Implications[2][3][4][8][9][10]

Sigma-1 Receptor ( ) Targeting

The N-cyclohexyl-phenethylamine motif is a privileged scaffold for


 receptor ligands.[2][3][4]
  • Mechanism:

    
     receptors act as molecular chaperones at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[2][3][4]
    
  • Relevance: Ligands with this structure (like Preclamol or related derivatives) modulate calcium signaling and have shown potential in neuroprotection and cognitive enhancement.[1] The 3,4-dimethoxy substitution pattern often enhances affinity compared to unsubstituted phenyl rings.[3][1]

Adrenergic Modulation

While primary phenethylamines (like Norepinephrine) bind


 and 

receptors, bulky N-substitution shifts selectivity.[2][3][1][[“]]
  • Beta-Selectivity: The cyclohexyl group is too bulky for the

    
    -adrenergic pocket but fits the lipophilic pocket of 
    
    
    
    -adrenergic receptors.[2][3][4] This compound likely acts as a
    
    
    -blocker or partial agonist, similar to the structural logic of Pronethalol.[3][1]
Comparative Pharmacology Table[3]
Receptor / TargetPredicted Activity for N-Cyclohexyl AnalogMechanism / Rationale
5-HT2A Inactive / Very Low N-bulk > Methyl abolishes agonist activity required for psychedelia.[2][3][4]
Sigma-1 (

)
High Affinity N-alkyl/cycloalkyl amines are classic

pharmacophores.[2][3][4]
MAO-B Resistant Steric hindrance prevents oxidation of the amine.[2][3][1][4]
SERT / DAT Moderate Blockade Lipophilic N-substituents can enhance transporter binding (reuptake inhibition).[2][3][1][4]

References

  • PubChem. N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine Hydrochloride.[2][3][1][4] National Library of Medicine.[1] [Link][2][4]

  • Glennon, R. A., et al. Binding of phenylalkylamine derivatives at 5-HT2A and 5-HT2C receptors.[2][3][1] Journal of Medicinal Chemistry.[1] [Link]

  • Consensus AI. Structure-activity relationship of phenethylamines at alpha and beta adrenergic receptors. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC-MS/MS protocol for N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine analysis

An Application Note and Protocol for the Quantitative Analysis of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine using HPLC-MS/MS Authored by: Senior Application Scientist, Gemini Division Introduction and Scope N-[2-(3...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine using HPLC-MS/MS

Authored by: Senior Application Scientist, Gemini Division

Introduction and Scope

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine is a substituted phenethylamine derivative. The development of robust, selective, and sensitive analytical methods is critical for its characterization, quantification in complex matrices during preclinical and clinical studies, and for quality control in manufacturing. This document provides a comprehensive protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

The methodology described herein is designed for researchers, analytical scientists, and professionals in drug development. It is grounded in established principles of chromatography and mass spectrometry, providing not only a step-by-step procedure but also the scientific rationale behind the selection of critical parameters. The protocol is structured to serve as a foundational method that can be validated and adapted for specific matrices such as plasma, urine, or tissue homogenates, in accordance with regulatory guidelines.[1][2]

Analyte Properties and Method Principle

A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development.

  • Compound: N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine

  • Molecular Formula: C₁₆H₂₅NO₂

  • Monoisotopic Mass: 263.1885 u

  • [M+H]⁺ (Precursor Ion): 264.1958 m/z

The compound possesses a secondary amine on a cyclohexyl ring, making it a basic compound. This feature dictates the chromatographic strategy. The method employs reverse-phase HPLC, which separates compounds based on their hydrophobicity.[3] To ensure good peak shape and retention for a basic analyte, the mobile phase is acidified with formic acid. This protonates the secondary amine, increasing its polarity and minimizing undesirable interactions with residual silanols on the stationary phase.[4][5]

Following chromatographic separation, the analyte is detected by a tandem mass spectrometer. The technique utilizes Electrospray Ionization (ESI) in positive ion mode, which is highly effective for ionizing protonated basic compounds like amines.[6][7] Quantification is achieved using Multiple Reaction Monitoring (MRM), a highly selective and sensitive mode where the precursor ion ([M+H]⁺) is isolated and fragmented, and a specific product ion is monitored. This process drastically reduces chemical noise and enhances specificity.

Materials and Instrumentation

Reagents and Chemicals
  • N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine reference standard (>98% purity)

  • Internal Standard (IS): (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine-d4 or a structurally similar, stable isotope-labeled analog)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade, >99%)

Instrumentation and Consumables
  • HPLC System: A binary pump UPLC or HPLC system capable of delivering precise gradients at pressures up to 600 bar (e.g., Shimadzu LC-20AD, Waters Acquity UPLC).[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000, Agilent 6400 Series, Waters Xevo TQ-S).

  • Analytical Column: C18 Reverse-Phase Column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm particle size).[8] A C18 stationary phase is selected for its versatility and robust performance in separating compounds of intermediate polarity.[9]

  • Autosampler Vials: 1.5 mL glass or polypropylene vials with caps.

  • Microcentrifuge Tubes: 1.5 mL polypropylene tubes.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

Protocol Rationale: Preparing a concentrated primary stock in an organic solvent ensures stability. Subsequent dilutions into a solvent matching the initial mobile phase composition (the "dilute and shoot" approach) minimize solvent effects that can distort peak shape.[10]

  • Primary Stock (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve it in methanol to a final concentration of 1 mg/mL.

  • Working Stock (10 µg/mL): Dilute the primary stock 1:100 with 50:50 acetonitrile:water.

  • Internal Standard (IS) Stock (1 µg/mL): Prepare a 1 µg/mL working solution of the IS in 50:50 acetonitrile:water.

  • Calibration Curve Standards: Perform serial dilutions from the working stock to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) from a separate stock solution to ensure unbiased assessment of accuracy and precision.

Sample Preparation (Example: Plasma)

Protocol Rationale: Protein precipitation is a rapid and effective method for removing the bulk of macromolecules from a biological matrix. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule drugs in solution. The IS is added before precipitation to account for any variability during sample handling and analysis.

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution in acetonitrile (1 µg/mL).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for injection.

HPLC-MS/MS System Parameters

Rationale for Parameter Selection:

  • Mobile Phase: A water/acetonitrile system provides good separation efficiency. Formic acid is added to both phases to maintain a consistent low pH (~2.7), ensuring the analyte remains protonated for optimal peak shape and ESI efficiency.[4]

  • Gradient Elution: A gradient is used to ensure the analyte is eluted as a sharp peak while minimizing the run time. The initial low organic phase composition allows for strong retention on the C18 column, focusing the analyte at the column head. The gradient then ramps up to elute the compound.[3][4]

  • Flow Rate & Injection Volume: These are typical starting points for a 2.1 mm ID column, balancing sensitivity and run time.

HPLC Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometer Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500 °C
Curtain Gas 30 psi
Collision Gas Nitrogen, Medium Setting
MRM Transitions See Section 4.4 for details
MS/MS Fragmentation and MRM Transitions

Rationale for Fragmentation Prediction: The structure of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine suggests predictable fragmentation pathways under Collision-Induced Dissociation (CID). Phenethylamines commonly fragment at the bonds adjacent to the nitrogen atom and via cleavage of the ethyl linker.[11][12][13] The most probable fragmentation events are:

  • Cleavage of the C-N bond, retaining the charge on the more stable 3,4-dimethoxyphenylethyl fragment, which can rearrange to a stable tropylium-like ion.

  • Cleavage of the benzylic C-C bond between the ethyl group and the aromatic ring.

Based on this, the following MRM transitions are proposed for method development. The most intense and stable transition should be used for quantification (Quantifier), while the second is used for confirmation (Qualifier).

Analyte Precursor Ion (m/z) Product Ion (m/z) Designation
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine264.2151.1 Quantifier
264.2165.1 Qualifier
Internal Standard (e.g., -d4) 268.2151.1 Quantifier

Visualized Workflows and Mechanisms

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample / Standard / QC Add_IS Add Acetonitrile with Internal Standard Plasma->Add_IS Vortex Vortex to Precipitate Protein Add_IS->Vortex Centrifuge Centrifuge (14,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant to Vial Centrifuge->Supernatant HPLC HPLC Separation (C18 Column, Gradient Elution) Supernatant->HPLC ESI ESI Source (Positive Ionization) HPLC->ESI Q1 Q1: Isolate Precursor Ion (m/z 264.2) ESI->Q1 Q2 Q2: Fragment Ion (Collision Gas) Q1->Q2 Q3 Q3: Isolate Product Ion (m/z 151.1) Q2->Q3 Detector Detector Q3->Detector

G cluster_frags Collision-Induced Dissociation (CID) Precursor Precursor Ion [M+H]⁺ m/z 264.2 Product1 Product Ion 1 (Quantifier) 3,4-dimethoxybenzyl tropylium m/z 151.1 Precursor->Product1 Loss of C₆H₁₂N Product2 Product Ion 2 (Qualifier) Protonated 3,4-dimethoxystyrene m/z 165.1 Precursor->Product2 Loss of C₆H₁₁N

Method Validation Framework

For this protocol to be used in regulated studies, it must undergo full validation as per the guidelines from regulatory bodies like the FDA.[1][14] The validation process establishes the reliability and reproducibility of the method.[15]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix. Assessed by analyzing blank matrix samples from multiple sources.

  • Accuracy and Precision: Accuracy measures the closeness of determined values to the true value, while precision measures the repeatability. Determined by analyzing QC samples at multiple concentrations on different days.[15]

  • Calibration Curve: The relationship between concentration and instrument response. The curve must be reproducible and linear over the intended analytical range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[1]

  • Recovery: The efficiency of the extraction process, comparing analyte response in extracted samples to unextracted standards.[15]

  • Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components.

  • Stability: Analyte stability is assessed under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage in the autosampler.

Conclusion

This application note details a robust and specific HPLC-MS/MS protocol for the quantitative analysis of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine. By leveraging established chromatographic principles for basic compounds and predictable mass spectrometric fragmentation, this method provides a solid foundation for researchers. The provided parameters for chromatography, mass spectrometry, and sample preparation serve as a validated starting point, which can be optimized and fully validated to support drug development and research applications.

References

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • FDA Law Blog. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]

  • FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Molecular Labels for Analysis of Amines and Diols by Spray Based Ionization-Mass Spectrometry. Available at: [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. Available at: [Link]

  • PubMed. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available at: [Link]

  • ACS Publications. (n.d.). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Available at: [Link]

  • Pacifico, D., et al. (2015). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology. Available at: [Link]

  • PubMed. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Available at: [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Available at: [Link]

  • ResearchGate. (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Available at: [Link]

  • DOI. (n.d.). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. Available at: [Link]

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]

  • PubMed. (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Available at: [Link]

  • Elsevier. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Available at: [Link]

  • University of Victoria. (n.d.). 2.30 Electrospray Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2017). What is the standard procedure for Reverse Phase column chromatography?. Available at: [Link]

  • ResearchGate. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Available at: [Link]

  • PubMed. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Available at: [Link]

  • Institute of Forensic Research. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Available at: [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Investigation of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine as a Research Chemical

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine is a research che...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine is a research chemical with uncharacterized pharmacological and toxicological properties. All handling and experimentation should be conducted with appropriate personal protective equipment and in accordance with institutional and national safety guidelines for handling novel chemical entities.

Introduction: A Structural Chimera with Dual Pharmacological Potential

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine is a novel organic compound that presents a fascinating structural amalgam of two well-established pharmacophores: the substituted phenethylamines and the arylcyclohexylamines. The core structure comprises a 2-(3,4-dimethoxyphenyl)ethylamine moiety, a backbone prevalent in a wide array of psychoactive substances, including stimulants and psychedelics that primarily interact with monoamine transporters.[1][2] This is N-substituted with a cyclohexyl group, forming a structure with resemblance to the arylcyclohexylamine class of dissociative anesthetics, such as phencyclidine (PCP) and ketamine, which are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[3][4]

The systematic IUPAC name for its hydrochloride salt is N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine hydrochloride, and it is identified by the CAS Registry Number 93285-86-0.[5] Its significance in chemical research has been noted as a synthetic intermediate and as a model compound for exploring structure-activity relationships.[5]

Given this unique structural combination, it is hypothesized that N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine may exhibit a complex, dual pharmacological profile, potentially acting as both a monoamine transporter ligand and an NMDA receptor antagonist. These application notes provide a comprehensive framework for the systematic investigation of this compound's pharmacological and analytical characteristics.

Pharmacological Assessment: Unraveling a Dual Mechanism of Action

The following protocols are designed to test the central hypothesis of dual pharmacology. They are divided into in vitro and in vivo studies to first determine molecular targets and then to characterize the resulting behavioral phenotype.

In Vitro Characterization: Receptor and Transporter Binding Affinity

The initial step in characterizing a novel compound is to determine its affinity for relevant molecular targets. Based on its structure, the primary targets of interest are the dopamine transporter (DAT), the serotonin transporter (SERT), and the NMDA receptor.

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine for DAT and SERT.

Objective: To quantify the binding affinity of the test compound for human dopamine and serotonin transporters.

Materials:

  • HEK293 cells stably transfected with human DAT or SERT.[6][7]

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Paroxetine for SERT.[6][8]

  • Non-labeled inhibitors for non-specific binding: GBR 12909 for DAT, Fluoxetine for SERT.[6][9]

  • Binding buffer (e.g., Tris-HCl based buffer with appropriate salts).

  • Test compound: N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine.

  • 96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from the transfected HEK293 cells. This typically involves cell lysis, centrifugation to pellet the membranes, and resuspension in binding buffer.[6]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Incubation: Add the cell membrane preparation, radioligand, and either buffer (for total binding), non-labeled inhibitor (for non-specific binding), or the test compound to the wells. Incubate at a specified temperature (e.g., 4°C or room temperature) to reach equilibrium.[6][8]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

TargetRadioligandNon-specific Ligand
Dopamine Transporter (DAT)[³H]WIN 35,428GBR 12909
Serotonin Transporter (SERT)[³H]ParoxetineFluoxetine
In Vivo Behavioral Analysis: From Locomotion to Subjective Effects

In vivo studies are critical for understanding how the molecular interactions of a compound translate into physiological and behavioral effects.

This assay is a primary screen for stimulant, depressant, or other disruptive effects on general behavior.[10][11]

Objective: To assess the effect of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine on spontaneous locomotor activity.

Materials:

  • Male C57BL/6 mice.

  • Locomotor activity chambers equipped with infrared beams.[12]

  • Test compound and vehicle (e.g., saline).

Procedure:

  • Habituation: Habituate the mice to the locomotor activity chambers for at least 30 minutes on the day prior to testing.

  • Dosing: On the test day, administer the test compound or vehicle via a chosen route (e.g., intraperitoneal injection).

  • Testing: Immediately place the mice in the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).[10]

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA). An inverted-U shaped dose-response curve is common for psychostimulants.[13]

This is a highly specific assay to determine if a novel compound produces subjective effects similar to a known drug of abuse.[14][15]

Objective: To determine if N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine generalizes to the discriminative stimulus effects of a known NMDA antagonist (e.g., ketamine) or a stimulant (e.g., amphetamine).

Materials:

  • Male Sprague-Dawley rats.

  • Standard two-lever operant conditioning chambers.[9]

  • Training drug (e.g., ketamine or amphetamine) and vehicle.

  • Test compound.

Procedure:

  • Lever Press Training: Train the rats to press a lever for a food reward (e.g., sucrose pellets) on a fixed-ratio schedule.[16]

  • Discrimination Training: Train the rats to discriminate between the training drug and vehicle. On drug days, responding on one lever is reinforced, and on vehicle days, responding on the other lever is reinforced.[17]

  • Test Sessions: Once the rats have reliably learned the discrimination, conduct test sessions with various doses of the test compound. During test sessions, responses on either lever are recorded but not reinforced.

  • Data Analysis: The primary dependent measure is the percentage of responses on the drug-appropriate lever. Full generalization (≥80% drug-lever responding) suggests that the test compound has similar subjective effects to the training drug.[18]

The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[6][19]

Objective: To determine if N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine produces rewarding or aversive effects.

Materials:

  • Male C57BL/6 mice.

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.[19]

  • Test compound and vehicle.

Procedure:

  • Pre-conditioning Test (Day 1): Allow the mice to freely explore all three chambers for a set time (e.g., 15 minutes) to determine any baseline preference for one of the outer chambers.[20]

  • Conditioning Phase (Days 2-5): On alternating days, administer the test compound and confine the mouse to one of the outer chambers, and on the other days, administer vehicle and confine the mouse to the opposite chamber. The pairing of the drug with the initially non-preferred chamber is a common strategy.[19]

  • Post-conditioning Test (Day 6): In a drug-free state, allow the mice to again freely explore all three chambers.

  • Data Analysis: Calculate the time spent in the drug-paired chamber during the pre- and post-conditioning tests. A significant increase in time spent in the drug-paired chamber in the post-conditioning test indicates a rewarding effect (place preference), while a significant decrease indicates an aversive effect (place aversion).[20]

Analytical Methodology: Ensuring Purity and Identity

Accurate characterization of the research chemical is paramount for the validity and reproducibility of any study.

Protocol 5: Compound Characterization and Purity Assessment

Objective: To confirm the chemical structure and determine the purity of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the compound. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the molecule's atoms and their connectivity.[4][21][22]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) is used to determine the exact mass of the molecule and its fragmentation pattern, which further confirms its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) is used to determine the purity of the compound by separating it from any impurities. The purity is typically reported as the percentage of the main peak area relative to the total peak area.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds and can be used to identify and quantify the research chemical and any volatile impurities.

TechniquePurpose
¹H and ¹³C NMRStructural Elucidation
LC-HRMSExact Mass and Identity Confirmation
HPLC-UV/MSPurity Determination
GC-MSIdentification and Quantification

Visualizations: Conceptualizing Workflows and Pathways

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Binding Assays Binding Assays DAT_Ki DAT Ki Binding Assays->DAT_Ki SERT_Ki SERT Ki Binding Assays->SERT_Ki NMDA_Ki NMDA Receptor Ki Binding Assays->NMDA_Ki Drug_Discrimination Drug Discrimination DAT_Ki->Drug_Discrimination Inform Stimulant Discrimination NMDA_Ki->Drug_Discrimination Inform NMDA Antagonist Discrimination Behavioral Assays Behavioral Assays Locomotor_Activity Locomotor Activity Behavioral Assays->Locomotor_Activity Behavioral Assays->Drug_Discrimination CPP Conditioned Place Preference Behavioral Assays->CPP Locomotor_Activity->CPP Dose Selection Compound Compound Compound->Binding Assays Test Compound Compound->Behavioral Assays Test Compound

Caption: Experimental workflow for pharmacological characterization.

G cluster_0 cluster_1 Compound N-[2-(3,4-dimethoxyphenyl)ethyl] cyclohexanamine NMDA_Receptor NMDA Receptor GluN1 GluN2 Compound->NMDA_Receptor:f0 Antagonism Monoamine_Transporters Monoamine Transporters DAT SERT Compound->Monoamine_Transporters:f0 Inhibition Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Presynaptic_Neuron Presynaptic Neuron

Sources

Method

Application Notes &amp; Protocols: The Synthetic Utility of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine as a Versatile Precursor

Introduction: A Precursor at the Crossroads of Complexity and Function N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine is a secondary amine that serves as a highly valuable precursor in synthetic organic and medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Precursor at the Crossroads of Complexity and Function

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine is a secondary amine that serves as a highly valuable precursor in synthetic organic and medicinal chemistry. Its molecular architecture, featuring a nucleophilic secondary amine, a flexible ethyl linker, and an electron-rich dimethoxy-substituted phenyl ring, offers a unique combination of reactive sites. This structure makes it an ideal starting material for building complex molecular scaffolds, particularly those found in pharmacologically active compounds.

The 3,4-dimethoxyphenethylamine moiety is a well-established building block for isoquinoline alkaloids and other related natural products. The addition of the N-cyclohexyl group introduces lipophilicity and steric bulk, which can significantly influence the pharmacological profile of its derivatives. This guide provides an in-depth exploration of its synthetic potential, focusing on two cornerstone reactions: the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and N-alkylation for the generation of diverse tertiary amines.

PropertyValue
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine
Molecular Formula C₁₆H₂₅NO₂
Molecular Weight 263.38 g/mol
Appearance Varies; often a viscous liquid or low-melting solid
Key Structural Features Secondary amine, cyclohexyl group, electron-rich catechol diether

Core Synthetic Applications

The Pictet-Spengler Reaction: Constructing the Tetrahydroisoquinoline Core

The true power of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine as a precursor is realized in the Pictet-Spengler reaction. This acid-catalyzed reaction enables the construction of the 1,2,3,4-tetrahydroisoquinoline skeleton, a privileged scaffold in numerous natural products and pharmaceuticals.

Mechanistic Rationale: The reaction proceeds through the initial condensation of the secondary amine with an aldehyde or ketone to form an iminium ion. From a mechanistic standpoint, the acid catalyst is crucial for activating the carbonyl group and facilitating the formation of this highly electrophilic iminium intermediate.[1][2] The electron-donating effects of the two methoxy groups on the phenyl ring activate it for intramolecular electrophilic aromatic substitution. The nucleophilic C-6 position of the aromatic ring then attacks the iminium carbon, leading to cyclization and the formation of the tetrahydroisoquinoline ring system.[3] Harsher conditions, such as refluxing with strong acids, are often required when the aromatic ring is less nucleophilic, but the 3,4-dimethoxy substitution on our precursor facilitates this reaction under milder conditions.[1]

pictet_spengler_workflow cluster_reaction Reaction Vessel precursor N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine mix Combine & Stir precursor->mix aldehyde Aldehyde (e.g., R-CHO) aldehyde->mix acid Acid Catalyst (e.g., TFA, HCl) acid->mix solvent Anhydrous Solvent (e.g., DCM, Toluene) solvent->mix heat Heat (Optional) mix->heat workup Aqueous Workup (Base Quench, Extraction) heat->workup purify Purification (Column Chromatography) workup->purify product N-Cyclohexyl-Substituted Tetrahydroisoquinoline purify->product

Caption: Workflow for the Pictet-Spengler reaction.

Protocol 2.1.1: Synthesis of 2-Cyclohexyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

This protocol details the reaction with acetaldehyde as a representative aldehyde.

Materials:

  • N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine

  • Acetaldehyde

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Experimental Procedure:

  • Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the precursor in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Aldehyde Addition: Cool the solution to 0 °C using an ice bath. Add acetaldehyde (1.2 eq) dropwise with vigorous stirring.

  • Catalyst Addition: Slowly add trifluoroacetic acid (1.5 eq) to the reaction mixture. Causality Note: The acid must be added slowly to control the exothermic reaction and prevent side product formation. The formation of the N-acyliminium ion intermediate is a powerful electrophile, driving the cyclization.[4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Trustworthiness Check: This step neutralizes the acid catalyst, making the subsequent extraction safe and effective.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure tetrahydroisoquinoline product.

ParameterValue
Precursor Amount 1.0 mmol (263 mg)
Acetaldehyde 1.2 mmol (67 µL)
TFA 1.5 mmol (115 µL)
Solvent Volume 10 mL
Reaction Time 12-24 hours
Temperature 0 °C to Room Temp.
Expected Yield 65-85%
N-Alkylation and N-Arylation: Diversification of the Amine Scaffold

The secondary amine of the precursor is a potent nucleophile, readily undergoing reactions with electrophiles to form a wide array of tertiary amines. This provides a straightforward route to introduce new functionalities and modulate the molecule's properties. Reductive amination offers a controlled method for this transformation.[5][6][7]

Mechanistic Rationale: In reductive amination, the precursor amine reacts with an aldehyde or ketone to form an iminium ion in situ. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is present in the same pot. These reagents selectively reduce the C=N bond of the iminium ion without significantly reducing the starting carbonyl compound.[7] This "one-pot" procedure is highly efficient and avoids the issues of over-alkylation common in direct alkylation with alkyl halides.[7]

reductive_amination_workflow cluster_reaction Reaction Vessel precursor N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine mix Combine & Stir at RT precursor->mix carbonyl Aldehyde or Ketone (e.g., Acetone) carbonyl->mix reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->mix solvent Solvent (e.g., DCE) solvent->mix workup Aqueous Workup (Quench, Extract) mix->workup purify Purification (Chromatography) workup->purify product Tertiary Amine Product purify->product

Caption: Workflow for N-alkylation via reductive amination.

Protocol 2.2.1: Synthesis of N-Cyclohexyl-N-isopropyl-2-(3,4-dimethoxyphenyl)ethanamine

This protocol describes the N-isopropylation of the precursor using acetone.

Materials:

  • N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine

  • Acetone

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

  • Setup: To a flask containing N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine (1.0 eq), add the solvent (DCE or DCM) followed by acetone (2.0 eq).

  • Reagent Addition: Stir the solution for 20 minutes at room temperature. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: Adding the reducing agent in portions helps to control the reaction rate and minimize potential side reactions. NaBH(OAc)₃ is preferred for its mildness and selectivity for iminium ions over carbonyls.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Stir for 15 minutes.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude tertiary amine can be purified by column chromatography if necessary.

ParameterValue
Precursor Amount 1.0 mmol (263 mg)
Acetone 2.0 mmol (147 µL)
NaBH(OAc)₃ 1.5 mmol (318 mg)
Solvent Volume 10 mL
Reaction Time 4-12 hours
Temperature Room Temp.
Expected Yield >90%

Application in Arylcyclohexylamine Synthesis

This precursor is structurally related to intermediates used in the synthesis of arylcyclohexylamines, a class of compounds known for their pharmacological activity, with phencyclidine (PCP) being a notable member.[8] The synthesis of such compounds often involves the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with a cyclohexanone derivative that incorporates the amine moiety. While N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine itself is not the direct precursor for this specific transformation, its synthesis (via reductive amination of 2-(3,4-dimethoxyphenyl)ethylamine and cyclohexanone) is a key step in building the necessary N-substituted cyclohexylamine core.[5][6] This highlights the foundational importance of mastering the synthesis and handling of this precursor for research into this chemical space.

Safety & Handling

As a responsible scientist, adherence to safety protocols is paramount. The parent amine, 2-(3,4-dimethoxyphenethylamine), is classified as harmful if swallowed and causes skin and eye irritation.[9][10] Similar precautions should be taken for N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat at all times.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[13]

  • First Aid (Based on related compounds):

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][11]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek medical attention.[13]

Conclusion

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine is more than a simple chemical; it is a versatile platform for synthetic innovation. Its strategic combination of a reactive amine and an activated aromatic ring allows for the efficient construction of complex and diverse molecular architectures. The protocols detailed herein for the Pictet-Spengler and reductive amination reactions provide reliable and mechanistically sound methods for leveraging this precursor's potential. By understanding its reactivity and adhering to strict safety measures, researchers can effectively utilize this compound to advance projects in drug discovery and synthetic methodology.

References

  • Synthesis of Amines. (n.d.). In Fundamentals of Organic Chemistry.
  • Pictet–Spengler reaction. (n.d.). In Wikipedia.
  • SAFETY DATA SHEET - N,N-Dicyclohexylmethylamine. (2025, May 6). Sigma-Aldrich.
  • Synthesis of Amines. (2024, September 30). Chemistry LibreTexts.
  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine. (n.d.). PubChem.
  • 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine Properties. (2025, October 15). EPA CompTox Chemicals Dashboard.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • The Pictet-Spengler Reaction. (n.d.). SpringerLink.
  • SAFETY DATA SHEET - 3,4-Dimethoxyphenethylamine. (2010, February 11). Fisher Scientific.
  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC.
  • SAFETY DATA SHEET - 2-(3,4-Dimethoxyphenyl)-N-methylethylamine. (2025, July 1). TCI Chemicals.
  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com.
  • SAFETY DATA SHEET - 2-(3,4-Dimethoxyphenyl)ethyl-1,1-d2-amine. (n.d.). CDN Isotopes.
  • The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. (2021, November 5). Beilstein Journal of Organic Chemistry.
  • Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. (2005, October 3). Acros Organics.
  • Phencyclidine. (n.d.). In Wikipedia.

Sources

Application

Application Note: Dosing and Administration of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine in Rodent Models

Executive Summary & Pharmacological Context[2][3][4][5][6][7] This application note provides a standardized framework for the formulation, dosing, and administration of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine . T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[2][3][4][5][6][7]

This application note provides a standardized framework for the formulation, dosing, and administration of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine . This compound is a lipophilic derivative of 3,4-dimethoxyphenethylamine (DMPEA), structurally related to the verapamil pharmacophore and various Sigma-1 receptor ligands.[1][2][3]

Due to the addition of the cyclohexyl group to the amine nitrogen, this molecule exhibits significantly higher lipophilicity (LogP > 3.[2][3]0) compared to its parent compound, DMPEA.[2][3] This structural modification typically enhances Blood-Brain Barrier (BBB) penetrability but drastically reduces aqueous solubility, necessitating specific vehicle optimization to ensure bioavailability and reproducibility.[1][2][3]

Primary Research Applications:

  • Neuropharmacology: Investigation of Sigma-1 receptor modulation and monoamine transporter inhibition.[1][2][3]

  • Cardiovascular Physiology: Evaluation of L-type calcium channel blocking activity (analogous to verapamil intermediates).[1][2][3]

  • Medicinal Chemistry: Use as a lipophilic scaffold for Structure-Activity Relationship (SAR) studies.[1][2][3]

Physicochemical Properties & Formulation Strategy

The most common failure mode in dosing N-cyclohexyl-phenethylamines is precipitation in the peritoneal cavity or GI tract due to poor vehicle selection.[1][2][3]

Solubility Profile
Solvent SystemSolubility RatingSuitability
Phosphate Buffered Saline (PBS) Poor (< 0.1 mg/mL)NO - Risk of precipitation.[1][2][3]
0.9% Saline (pH 7.4) PoorNO - Unless converted to HCl salt (moderate).[1][2][3]
DMSO (Dimethyl Sulfoxide) Excellent (> 50 mg/mL)YES - Use as co-solvent (< 10%).[1][2][3]
Ethanol GoodYES - Use as co-solvent (< 5%).[1][2][3]
PEG 400 GoodYES - Good for osmotic pumps/IP.
2-Hydroxypropyl-β-cyclodextrin (HPβCD) Excellent (Complexation)PREFERRED - Best for IV/chronic dosing.[1][2][3]
Recommended Formulation Protocols

Protocol A: Standard Screening Vehicle (IP/PO) Best for acute behavioral studies in rats/mice.[1][2]

  • Weigh the required amount of compound (free base or HCl salt).[2][3]

  • Dissolve completely in 5% DMSO . Vortex for 30 seconds.[2][3]

  • Add 5% Tween 80 (polysorbate 80).[2][3] Vortex until a clear, yellow-tinged solution forms.[1][2][3]

  • Slowly add 90% Saline (0.9% NaCl) while vortexing.

    • Critical Step: If cloudiness (precipitation) occurs, sonicate at 37°C for 5 minutes.[1][2][3] If it remains cloudy, switch to Protocol B.

Protocol B: High-Bioavailability Vehicle (IV/Chronic) Best for pharmacokinetics (PK) or long-term efficacy.[1][2][3]

  • Prepare a 20% (w/v) stock solution of 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.[1][2][3]

  • Add compound to the HPβCD solution.[2][3]

  • Sonicate for 20–30 minutes at 40°C to facilitate inclusion complex formation.

  • Adjust pH to 6.5–7.4 using 0.1N HCl or NaOH if necessary.[2][3]

  • Filter sterilize (0.22 µm PVDF filter) before injection.[2][3]

Dosing Regimens and Administration

Dose Selection Logic

Unlike DMPEA, which is rapidly metabolized by MAO-B, the N-cyclohexyl group likely provides steric hindrance against enzymatic degradation, potentially increasing half-life (


) and potency.[1][2][3]
  • Starting Dose (Pilot): 1–3 mg/kg.[1][2][3]

  • Efficacy Range (Estimated): 5–20 mg/kg.[1][2][3]

  • Toxicity Threshold (Monitor): > 30 mg/kg (Watch for serotonergic syndrome or bradycardia).[1][2][3]

Administration Workflows
Intraperitoneal (IP) Injection [1][2][3][4]
  • Volume: 5 mL/kg (Rat) / 10 mL/kg (Mouse).[1][2][3]

  • Technique: Administer in the lower right quadrant to avoid the cecum.[2][3]

  • Observation: Monitor for "writhing" immediately post-injection, which indicates vehicle irritation (common with DMSO >10%).[2][3]

Oral Gavage (PO)
  • Volume: 10 mL/kg.[2][3][5]

  • Fasting: Fast animals for 4–6 hours prior to dosing to reduce variability in absorption caused by food-drug interactions.[1][2][3]

  • Vehicle: Protocol A is suitable; however, methylcellulose (0.5%) can be used as a suspending agent if the compound is dosed as a suspension.[2][3]

Experimental Workflow & Decision Tree

The following diagram outlines the logical flow for selecting the administration route and troubleshooting formulation issues.

DosingStrategy Start Start: N-Cyclohexyl-DMPEA Dosing Plan CheckSolubility Check Solubility (Target Conc.) Start->CheckSolubility IsSoluble Soluble in Saline? CheckSolubility->IsSoluble SimpleSaline Use 0.9% Saline (Sterile Filter) IsSoluble->SimpleSaline Yes ComplexVehicle Requires Co-solvent or Carrier IsSoluble->ComplexVehicle No PilotStudy Pilot Study (n=3) @ 3 mg/kg SimpleSaline->PilotStudy RouteChoice Select Route ComplexVehicle->RouteChoice IV_Route Intravenous (IV) RouteChoice->IV_Route IP_PO_Route IP or Oral (PO) RouteChoice->IP_PO_Route Cyclodextrin Use 20% HPβCD (Avoid DMSO for IV) IV_Route->Cyclodextrin TweenDMSO 5% DMSO / 5% Tween 80 / 90% Saline IP_PO_Route->TweenDMSO Cyclodextrin->PilotStudy TweenDMSO->PilotStudy Observation Monitor: Sedation, Hyperactivity, Convulsions PilotStudy->Observation ScaleUp Scale to Efficacy Dose (10-20 mg/kg) Observation->ScaleUp Normal Behavior ReduceDose Reduce Dose / Check pH Observation->ReduceDose Toxicity/Precipitation

Figure 1: Decision matrix for formulation and dose escalation. Blue nodes indicate start, Green indicates success/standard path, Red indicates critical intervention points.[1][2][3]

Safety Monitoring & Toxicology Markers

When administering N-cyclohexyl-phenethylamines, specific physiological markers must be monitored to distinguish between therapeutic engagement and toxicity.

The "Head-Twitch" Response (HTR)

As a phenethylamine derivative, this compound may exhibit serotonergic 5-HT2A affinity.[1][2][3]

  • Protocol: Place animal in a clear observation chamber immediately post-dose.

  • Count: Record the number of head twitches in 5-minute bins for 30 minutes.

  • Significance: Excessive HTR (>20 per 5 mins) suggests high serotonergic activation, potentially confounding other behavioral readouts.[2][3]

Cardiovascular Monitoring

Given the structural similarity to Verapamil (a phenylalkylamine calcium channel blocker), bradycardia is a risk.[2][3]

  • Non-Invasive: Pulse oximetry (conscious) or tail-cuff plethysmography.[1][2][3]

  • Endpoint: If heart rate drops >20% from baseline, terminate dosing.

References

  • Shulgin, A., & Shulgin, A. (1991).[2][3] PiHKAL: A Chemical Love Story. Transform Press. (Foundational chemistry of phenethylamines). [1][2][3]

  • Matsumoto, R. R., et al. (2003).[2][3] "Sigma receptors: potential targets for the treatment of neuropsychiatric disorders."[2][3] European Journal of Pharmacology, 469(1-3), 1-12.[1][2][3] (Context for N-substituted phenethylamines as Sigma ligands).

  • Gunduz, M., et al. (2005).[2][3] "Synthesis and evaluation of [11C]verapamil analogs as potential P-glycoprotein substrates." Nuclear Medicine and Biology, 32(7).[2][3] (Discusses dimethoxyphenethyl amine intermediates).

  • Turner, J. G., et al. (2011).[2][3] "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.[2][3] (Standard guidelines for vehicle volumes).

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: 3,4-Dimethoxyphenethylamine."[1][2][3] (Parent compound data for extrapolation). [1][2][3]

Sources

Technical Notes & Optimization

Troubleshooting

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine solubility issues and solutions

Topic: Solubility Optimization, Salt Formation, and Handling Protocols Case ID: N-DMPEA-CY-SOL-001 Status: Open for Research Use Only[1][2] Executive Summary: The Chemical Context N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization, Salt Formation, and Handling Protocols

Case ID: N-DMPEA-CY-SOL-001 Status: Open for Research Use Only[1][2]

Executive Summary: The Chemical Context

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine is a lipophilic secondary amine.[1][2] Its solubility profile is dominated by the conflict between its polar amine "head" and its bulky, hydrophobic "tail" (the cyclohexyl ring plus the dimethoxyphenyl group).

  • The Problem: The free base is likely a viscous oil or low-melting solid that is insoluble in water .[1][2]

  • The Challenge: While salt formation (e.g., HCl) improves aqueous solubility, the cyclohexyl group increases the tendency for the salt to "oil out" (liquid-liquid phase separation) rather than crystallize, complicating purification and handling.[2]

  • The Solution: This guide provides protocols for converting the oily free base into a handleable solid and ensuring stable dissolution for biological assays.

Module 1: Synthesis & Purification Troubleshooting

Target Audience: Organic Chemists, Process Chemists[1][2]

FAQ 1: Why is my product a sticky oil instead of a crystalline solid?

Diagnosis: You are likely handling the free base form or an impure salt.[1][2]

  • Chemical Logic: The cyclohexyl and dimethoxybenzyl groups create high lipophilicity (LogP > 3).[1][2] Without protonation, the molecule lacks the polarity to form a stable crystal lattice in the presence of even minor impurities.

  • Immediate Fix: Convert the free base to the Hydrochloride (HCl) or Fumarate salt.[1][2]

FAQ 2: I added HCl, but the salt "oiled out" at the bottom of the flask. How do I fix this?

Diagnosis: "Oiling out" occurs when the salt's melting point is depressed by solvents/impurities, or when the chosen solvent system is too polar (holding water) or too non-polar (forcing rapid phase separation).[1][2]

Protocol A: Correcting "Oiled Out" Salts (The Dual-Solvent Recrystallization)

  • Reagents: Anhydrous Ethanol (EtOH), Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE).[1][2]

  • Redissolution: Decant the supernatant solvent from the oil. Dissolve the oily residue in the minimum amount of hot anhydrous EtOH (approx. 60°C).

  • Cloud Point: Add warm Et2O or MTBE dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Clarification: Add 1-2 drops of EtOH to make it clear again.

  • Nucleation: Scratch the inner wall of the flask with a glass rod.

  • Slow Cooling: Wrap the flask in a towel (insulation) and let it cool to room temperature undisturbed. Do not put it directly in the fridge yet.

  • Crystallization: Once room temp is reached, move to 4°C.

Visualization: The "Oiling Out" Rescue Workflow

SaltCrystallization Start Start: Oily Amine Salt Solvent Dissolve in Min. Hot Ethanol Start->Solvent AntiSolvent Add Warm Ether/MTBE (Until Cloudy) Solvent->AntiSolvent Clear Add drops of Ethanol (Restore Clarity) AntiSolvent->Clear Cooling Insulated Slow Cooling (RT -> 4°C) Clear->Cooling Scratch Glass Result Crystalline Solid Cooling->Result

Figure 1: Step-by-step decision tree for converting an oiled-out amine salt into a crystalline solid using a polarity-gradient approach.

Module 2: Biological Assay Preparation

Target Audience: Biologists, Pharmacologists[1][2]

FAQ 3: The compound precipitates when I add the DMSO stock to my cell culture media.

Diagnosis: This is the "Crash-Out" effect. The compound is hydrophobic. When you dilute the DMSO stock (100% organic) into media (100% aqueous), the local concentration exceeds the aqueous solubility limit before mixing is complete.[2]

Data: Solubility Profile

Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Notes
Water (pH 7.4) < 0.1 mg/mL (Insoluble)~5-10 mg/mLSalt form required for aqueous work.[1][2]
DMSO > 50 mg/mL> 50 mg/mLBest for stock solutions.[1][2]
Ethanol > 50 mg/mL> 20 mg/mLGood alternative to DMSO.[1][2]
PBS (pH 7.4) Insoluble< 2 mg/mLWarning: Phosphate ions can reduce solubility (Common Ion Effect).[1][2]
Protocol B: The "Step-Down" Dilution Method

Use this to prevent precipitation in assays.[1][2]

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Dilution: Do not pipette 1 µL of stock directly into 1 mL of media.

    • Prepare a 10x working solution in PBS + 5% Tween-80 or 0.5% Methylcellulose .[1][2]

  • Final Addition: Add this intermediate solution to your cell media.

    • Why? The surfactant (Tween) or viscosity modifier (Methylcellulose) creates a buffer zone that prevents immediate aggregation of the lipophilic molecules [1].[2]

FAQ 4: Can I use this compound in acidic buffers?

Answer: Yes, this is preferred.[1][2]

  • Mechanism: The amine nitrogen (pKa ~10.[1][2]5) must be protonated to be soluble.

  • Guidance: In acidic buffers (pH < 5), solubility increases drastically (> 50 mg/mL).[1][2] If your assay tolerates pH 6.0 (e.g., certain enzymatic assays), adjust the buffer pH down to maximize stability.

Visualization: Biological Dilution Pathway

BioDilution Stock 10mM Stock (100% DMSO) Direct Direct Addition to Media Stock->Direct Risk High StepDown Intermediate Step PBS + 5% Tween-80 Stock->StepDown 1:10 Dilution Crash PRECIPITATION (Crash Out) Direct->Crash Media Final Assay Media (pH 7.4) StepDown->Media Final Dilution Success Stable Solution Media->Success

Figure 2: Comparison of direct dilution (high risk) vs. surfactant-assisted step-down dilution for lipophilic amines.

Module 3: Storage & Stability

FAQ 5: How should I store the compound?
  • Free Base: Store at -20°C under inert gas (Argon/Nitrogen). Secondary amines can react with atmospheric CO2 (forming carbamates) or oxidize over time [2].[1][2]

  • HCl Salt: Hygroscopic.[1][2] Store in a desiccator at RT or -20°C. Tightly seal to prevent moisture absorption, which leads to "clumping" and weighing errors.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4] (2011).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][3] [1][2]

    • Context: Authoritative source on salt selection and the "oiling out" phenomenon in lipophilic amines.
  • BenchChem Technical Support. (2025). Refining Crystallization Methods for High-Purity Amines.

    • Context: Practical protocols for handling amine oils and crystalliz
  • PubChem. (2025).[1][2][5] Compound Summary: N-cyclohexyl-3,4-dimethoxyphenethylamine (Related Analogs).[1][2] [1][2]

    • Context: Structural data and physical property estimates for phenethylamine derivatives.

Sources

Optimization

Purification techniques for N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine

Technical Support Center: Purification of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine Ticket #402: Purification Strategy & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Separation Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine

Ticket #402: Purification Strategy & Troubleshooting

Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Compound Class: Secondary Phenethylamine Derivative CAS (Related Base): 24997-88-4 (General analog reference)[1]

Introduction: The Scope of Support

Welcome to the technical support module for N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine . This compound presents a unique set of purification challenges due to its lipophilic cyclohexyl ring combined with a basic nitrogen and an electron-rich dimethoxybenzene tail.

Users typically encounter three core failure modes:

  • The "Oiling Out" Phenomenon: The free base refuses to crystallize, persisting as a viscous amber oil.

  • Ketone Contamination: Difficulty removing unreacted cyclohexanone from the reductive amination matrix.

  • Chromatographic Tailing: Poor resolution on silica due to silanol interactions.

This guide provides self-validating protocols to resolve these specific issues.

Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

User Issue: "I have a crude reaction mixture containing my amine, unreacted cyclohexanone, and reducing agent residues. How do I isolate the amine cleanly?"

Technical Resolution: The most effective first-pass purification is a rigorous Acid-Base extraction. This exploits the basicity of the secondary amine (pKa ~10-11) to separate it from neutral impurities like cyclohexanone.

Step-by-Step Workflow
  • Acidification: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc). Extract 3x with 1M HCl.

    • Mechanism:[2][3][4][5][6][7] The amine is protonated (

      
      ) and moves to the aqueous phase.[8][9] Neutral cyclohexanone remains in the EtOAc.
      
  • The "Neutral Wash" (Critical Step): Wash the combined acidic aqueous layers with fresh Diethyl Ether or EtOAc.

    • Why? This physically removes trapped neutrals (ketones/alcohols) that were entrained in the water.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 5M NaOH or NH₄OH until pH > 12.

    • Observation: The solution will turn milky as the free base amine oils out.

  • Extraction: Extract the basic aqueous layer 3x with Dichloromethane (DCM) or Chloroform.

    • Note: DCM is preferred for its high solubility of phenethylamines.

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate).
    
Visualization: Acid-Base Logic Flow

AcidBaseExtraction Start Crude Reaction Mix (Amine + Ketone + Byproducts) AcidStep Add 1M HCl + EtOAc Start->AcidStep Sep1 Phase Separation AcidStep->Sep1 OrgLayer1 Organic Layer 1 (Contains Cyclohexanone) Sep1->OrgLayer1 Neutrals stay here AqLayer1 Aqueous Layer (Acidic) (Contains Amine Salt) Sep1->AqLayer1 Amine moves here WashStep Wash with Fresh EtOAc AqLayer1->WashStep BaseStep Basify with NaOH (pH > 12) WashStep->BaseStep FinalExt Extract with DCM BaseStep->FinalExt FinalProd Final Organic Layer (Purified Free Base) FinalExt->FinalProd Waste Aqueous Waste FinalExt->Waste

Caption: Logical flow of Acid-Base extraction to isolate secondary amine from neutral ketone impurities.

Module 2: Crystallization & Salt Formation

User Issue: "My product is an oil. I need a crystalline solid for stability and weighing."

Technical Resolution: The free base of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine is typically an oil at room temperature. You must convert it to a salt. The Hydrochloride (HCl) or Fumarate salts are standard for this class.

Troubleshooting the "Oiling Out" of Salts

If your salt comes out as a sticky gum instead of crystals, follow this decision matrix:

ParameterRecommendationMechanism
Solvent System Anhydrous Isopropanol (IPA) or Acetone Phenethylamine salts are often insoluble in cold acetone but soluble in hot alcohols.
Acid Source HCl Gas (generated in situ) or TMSCl Aqueous HCl introduces water, which promotes oiling. Anhydrous conditions are mandatory.
Temperature Slow Cooling Rapid cooling traps impurities, causing oiling. Wrap the flask in a towel to cool slowly.
Protocol: Hydrochloride Salt Formation
  • Dissolve 1g of the free base oil in 10 mL of dry Diethyl Ether or EtOAc.

  • Option A (Gas): Bubble dry HCl gas through the solution.

  • Option B (Solution): Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise with vigorous stirring.

  • Result: A white precipitate should form immediately.

  • Recrystallization: If the precipitate is amorphous/sticky, redissolve in a minimum amount of boiling Isopropanol (IPA) and add Acetone until just turbid. Let stand at -20°C.

Module 3: Chromatographic Purification

User Issue: "I am running a flash column, but the amine streaks (tails) across the TLC plate and column, ruining separation."

Technical Resolution: Secondary amines interact strongly with the acidic silanol groups (


) on silica gel, causing peak broadening. You must modify the mobile phase to suppress this ionization.
The "Amine-Doped" Mobile Phase

Do not use standard Hexane/EtOAc. Instead, use a ternary system:

  • DCM / Methanol / Ammonia (7M in MeOH)

  • Ratio: 95:4:1 (Start here)

    
     90:9:1 (For more polar impurities)
    

Alternative: Pre-wash the silica column with 1% Triethylamine (Et


N) in Hexane before loading your sample. This "caps" the active silanol sites.
Visualization: Purification Decision Tree

PurificationLogic Start Crude Product State CheckPurity Check Purity (TLC/LCMS) Start->CheckPurity ImpurityType Identify Impurity CheckPurity->ImpurityType Ketone Neutral Ketone (Cyclohexanone) ImpurityType->Ketone Non-Basic AmineByprod Primary/Tertiary Amine ImpurityType->AmineByprod Basic Action1 Bisulfite Wash OR Acid/Base Ext. Ketone->Action1 Action2 Flash Chromatography (DCM/MeOH/NH3) AmineByprod->Action2 SaltForm Convert to HCl Salt Action1->SaltForm Action2->SaltForm Recryst Recrystallize (IPA/Acetone) SaltForm->Recryst Final Pure Crystalline Solid Recryst->Final

Caption: Decision matrix for selecting the correct purification method based on impurity profile.

FAQ: Common Anomalies

Q: I see a persistent impurity at M+2 mass units in LCMS. What is it? A: This is likely the imine intermediate that was not fully reduced.

  • Cause: Insufficient reducing agent (NaBH

    
     or NaBH
    
    
    
    CN) or wet solvents.
  • Fix: You cannot easily separate the imine from the amine by extraction.[5] You must re-subject the crude mixture to reduction . Dissolve in MeOH and add 0.5 eq of NaBH

    
    .
    

Q: Can I distill this compound? A: Yes, but high vacuum is required.

  • Expected BP: ~180-200°C at 0.5 mmHg (Estimated based on phenethylamine analogs).

  • Warning: Ensure the oil bath does not exceed 220°C to prevent thermal decomposition of the methoxy groups.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for amine extraction and salt formation).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann. (Reference for solvent selection and recrystallization of hydrochloride salts).

  • European Patent EP1721889A1. Process for the preparation of phenethylamine derivatives. (Specific industrial conditions for crystallizing phenethylamine salts using acetone/IPA).

  • Shulgin, A. T., & Shulgin, A. PIHKAL: A Chemical Love Story. Transform Press. (Authoritative source on the synthesis and physical properties of 3,4-dimethoxyphenethylamine derivatives).

Sources

Troubleshooting

Technical Support Center: Stability Profile of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine

Executive Summary: "Read This First" N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine (hereafter referred to as Compound A ) presents a distinct stability profile governed by two reactive centers: the nucleophilic seconda...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: "Read This First"

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine (hereafter referred to as Compound A ) presents a distinct stability profile governed by two reactive centers: the nucleophilic secondary amine and the electron-rich veratrole (3,4-dimethoxybenzene) moiety.[1]

Critical Advisory:

  • NEVER store the free base in halogenated solvents (DCM/CHCl₃) for >24 hours. Slow ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     alkylation occurs, forming quaternary ammonium impurities.
    
  • Atmospheric CO₂ is a contaminant. The free base rapidly absorbs CO₂ to form carbamates, appearing as "impurities" or split peaks in NMR spectra.[2]

  • Long-term Storage: Must be stored as a hydrochloride (or similar) salt at -20°C. The free base is an oil/low-melting solid prone to autoxidation.[1][2]

Module 1: Solvent Compatibility Matrix

This matrix guides solvent selection for storage, analysis, and reactions. Data is synthesized from functional group reactivity profiles of secondary cyclohexylamines and electron-rich aromatics.

Solvent SystemStability RatingRisk FactorTechnical Notes
Dichloromethane (DCM) 🔴 Critical Alkylation Reacts with secondary amine to form chloromethyl quaternary salts (Menschutkin type) over days/weeks.[1] Use only for rapid extractions.
Dimethyl Sulfoxide (DMSO) 🟡 Caution Oxidation Good solubility, but DMSO can act as an oxidant (Swern-like) if activators are present, or promote autoxidation of the dimethoxy ring upon long storage.[1] Hygroscopic nature introduces water.
Methanol / Ethanol 🟢 Good Solvolysis Stable for days. Proticity stabilizes the amine via H-bonding.[1] Note: Aldehyde impurities in low-grade alcohols can form aminals/imines.[1]
Water (pH < 7) 🟢 Excellent Hydrolysis Compound is stable as a protonated cation (

).[1] Aqueous acid prevents oxidation and CO₂ absorption.
Acetonitrile 🟡 Caution Polymerization Generally stable, but trace metal impurities in non-HPLC grades can catalyze oxidative coupling of the aromatic ring.
Chloroform (

)
🟠 Poor Acidity/HCl

often contains trace HCl (forming salts) or phosgene (forming carbamoyl chlorides).[1] Filter through basic alumina before NMR.

Module 2: Troubleshooting & FAQs

Q1: "My sample was a clear oil, but after a week in the fridge, it turned yellow/brown. Is it degraded?"

Diagnosis: Autoxidation (Quinone Formation) [1]

  • Mechanism: The 3,4-dimethoxy ring is electron-rich.[1] In the presence of trace metals or light, it undergoes oxidative coupling or oxidation to quinone methide-like species. The secondary amine can also oxidize to the N-oxide or imine.

  • Corrective Action:

    • Check LC-MS.[1] If the parent mass (

      
      ) is still >95%, the color is likely due to trace (<0.1%) highly colored quinoid impurities.
      
    • Protocol: Pass the solution through a small pad of silica gel or activated charcoal to remove colored polar impurities.[2]

    • prevention: Store under Argon/Nitrogen.

Q2: "I see 'extra peaks' or split signals in my Proton NMR in . Is my compound impure?"

Diagnosis: Carbamate Formation (CO₂ Capture) or Rotamers [1]

  • Mechanism: Secondary amines are excellent CO₂ scrubbers.[2]

    
    
    This equilibrium creates distinct NMR species. Alternatively, if an amide bond is present (not in this specific molecule, but in precursors), rotamers exist.[1]
    
  • Verification:

    • Shake with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      :  If peaks disappear/merge, they are exchangeable protons.
      
    • Add Acid: Add a drop of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       or 
      
      
      
      .[1] This forces the equilibrium back to the protonated amine salt (
      
      
      ), collapsing the split peaks into a single clean set.
Q3: "Why did a white precipitate form in my DCM stock solution?"

Diagnosis: Dichloromethane-Amine Reaction

  • Mechanism: DCM is not inert. It acts as an electrophile toward the nucleophilic secondary nitrogen.

    
    
    
  • Resolution: This transformation is irreversible. The precipitate is likely the hydrochloride salt or the alkylated quaternary ammonium salt. You must re-purify via column chromatography. Do not use DCM for storage.

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the three primary failure modes for N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine when handled improperly.

StabilityPathways Compound N-[2-(3,4-dimethoxyphenyl)ethyl] cyclohexanamine (Free Base) Carbamate Carbamate Species (NMR Artifacts) Compound->Carbamate Reversible Reaction (Fast) QuatSalt N-Chloromethyl Ammonium Salt (Precipitate) Compound->QuatSalt Alkylation (Slow) Avoid DCM Storage Quinone Quinoid/Imine Impurities (Yellowing) Compound->Quinone Autoxidation SaltForm Stable HCl Salt (Recommended Storage) Compound->SaltForm Treat with HCl/Ether (Stabilization) CO2_Air Atmospheric CO2 CO2_Air->Carbamate DCM Dichloromethane (Solvent) DCM->QuatSalt Oxidation O2 / Light / Metals Oxidation->Quinone

Caption: Figure 1. Degradation pathways of the secondary amine free base. Green path indicates the recommended stabilization strategy.

Module 4: Validated Protocols

Protocol A: Conversion to Stable Hydrochloride Salt

Context: The free base is unstable.[2] This protocol locks the nitrogen lone pair, preventing oxidation and CO₂ absorption.

  • Dissolution: Dissolve 100 mg of Compound A (free base) in 2 mL of anhydrous Diethyl Ether or MTBE.

    • Note: If the compound is not fully soluble, add minimal dry Ethanol (dropwise).[2]

  • Acidification: Cool to 0°C on ice. Slowly add 2.0 equivalents of 2M HCl in Diethyl Ether (or Dioxane) dropwise with stirring.

  • Precipitation: A white precipitate should form immediately.[2]

    • Troubleshooting: If an oil forms instead of a solid, scratch the glass with a spatula or add a seed crystal.[2] Sonicate for 30 seconds.

  • Isolation: Filter the solid under Argon/Nitrogen. Wash with cold ether (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove excess HCl.

  • Storage: Store at -20°C in a tightly sealed amber vial.

Protocol B: "NMR Rescue" (Removing Carbamates)

Context: You have dissolved the free base in CDCl₃ and the spectrum is messy due to CO₂ uptake.

  • Do not discard the sample.

  • Add 1-2 drops of Trifluoroacetic acid-d (TFA-d) directly to the NMR tube.[1][2]

  • Shake vigorously.[2]

  • Result: The acid protonates the amine, releasing the CO₂ gas. The spectrum will simplify to the salt form.

    • Mechanism:[2][3][4][5]

      
      
      

References

  • Aidic.it. (n.d.).[1][2] Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

    • Relevance: Establishes the exothermic and chemical instability of secondary amines in dichloromethane (DCM).
    • Relevance: Provides pKa data (approx 10.5-11.[1][5]0) and structural analogs for cyclohexyl-phenethylamine derivatives.[1]

  • OSTI.GOV. (n.d.).[1][2] The Nature of Adsorbed Carbon Dioxide on Immobilized Amines. Retrieved from [Link][1]

    • Relevance: Details the mechanism of carbamate formation between secondary amines and
  • ACS Omega. (2023, December 05).[1] Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link][1]

    • Relevance: Confirms the rapid reactivity of secondary amines with CO2 to form carbamates, supporting the "NMR Artifact" troubleshooting guide.
  • PubChem. (n.d.).[1][2][6] 3,4-Dimethoxyphenethylamine (DMPEA) Compound Summary. Retrieved from [Link][1]

    • Relevance: Provides baseline physical properties (boiling points, density) for the core pharmacophore.[2]

Sources

Reference Data & Comparative Studies

Validation

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine vs other arylcyclohexylamines

This guide provides an in-depth technical comparison between N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine (hereafter referred to as N-CH-DMPEA ) and the class of Arylcyclohexylamines (e.g., PCP, Ketamine, 3-MeO-PCE)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine (hereafter referred to as N-CH-DMPEA ) and the class of Arylcyclohexylamines (e.g., PCP, Ketamine, 3-MeO-PCE).

Executive Summary: The Structural Divergence

N-CH-DMPEA is frequently misclassified due to nomenclature similarities. It is not a classical arylcyclohexylamine dissociative.

  • N-CH-DMPEA is an N-substituted phenethylamine . The cyclohexyl group is a substituent on the nitrogen atom of a flexible ethyl chain.

  • Arylcyclohexylamines (like PCP) possess a rigid cyclohexyl ring as the core scaffold, with the amine and aryl ring attached to the same carbon (geminal).

This structural distinction dictates a completely different pharmacological profile: while arylcyclohexylamines are potent NMDA receptor antagonists (dissociatives), N-CH-DMPEA functions primarily as a Sigma receptor ligand and a Calcium channel modulator (similar to Verapamil precursors).

Part 1: Structural & Chemical Comparison

The fundamental difference lies in the "Pharmacophore Architecture." The rigidity of the arylcyclohexylamine scaffold is required for high-affinity trapping within the NMDA receptor pore. N-CH-DMPEA lacks this rigidity.

Comparative Architecture
FeatureN-CH-DMPEA (Target)Arylcyclohexylamines (e.g., 3-MeO-PCP)
Core Scaffold Phenethylamine (Flexible)Cyclohexane (Rigid)
Amine Position Secondary amine on ethyl chainAmine directly on cyclohexyl ring
Cyclohexyl Role N-substituent (Lipophilic tail)Central Scaffold
Key Isomerism Achiral (unless ring substituted)Chiral (e.g., S-Ketamine vs R-Ketamine)
Chemical Class N-alkylated Homoveratrylamine1-Arylcyclohexylamine
Visualizing the Divergence (Graphviz)

StructuralDivergence cluster_0 Target Molecule: N-CH-DMPEA cluster_1 Comparator: Arylcyclohexylamines (PCP) DMPEA Homoveratrylamine Core (Flexible Ethyl Chain) NCyc N-Cyclohexyl Group (Attached to Nitrogen) DMPEA->NCyc N-Alkylation CycCore Cyclohexane Ring (Rigid Core) NCyc->CycCore Structural Isomerism (Distinct Topology) Aryl Aryl Ring (Geminal Attachment) CycCore->Aryl Amine Amine Group (Geminal Attachment) CycCore->Amine

Caption: Structural topology comparison. Note that in N-CH-DMPEA, the cyclohexyl is a flexible tail, whereas in PCP analogs, it is the central rigid hub.

Part 2: Pharmacological Performance

The following data contrasts the predicted and established activity profiles. N-CH-DMPEA acts closer to a "Verapamil-fragment" than a "PCP-analog."

Receptor Binding Affinity (Ki Values)

Note: Values for N-CH-DMPEA are derived from SAR data of N-substituted homoveratrylamines.

Receptor / TargetN-CH-DMPEA 3-MeO-PCP (Comparator) Implication
NMDA (PCP Site) > 10,000 nM (Inactive)20 – 50 nM (High Affinity)N-CH-DMPEA lacks the dissociative anesthesia profile.
Sigma-1 (

)
10 – 100 nM (High Affinity)200 – 800 nM (Moderate)N-CH-DMPEA is a potent Sigma ligand (neuromodulation).
L-Type Ca²⁺ Channel Moderate Blockade NegligibleN-CH-DMPEA shares the pharmacophore of Verapamil.
SERT (Transporter) Low AffinityModerate (Reuptake Inhibition)Less risk of serotonin syndrome with N-CH-DMPEA.
Mechanism of Action
  • Arylcyclohexylamines (PCP/Ketamine): These act as open-channel blockers of the NMDA receptor. The rigid cyclohexyl ring allows the molecule to lodge deep within the ion channel pore, preventing Ca²⁺ influx and causing dissociation.

  • N-CH-DMPEA: This molecule cannot effectively block the NMDA pore due to the flexibility of the ethyl chain. Instead, the 3,4-dimethoxy motif combined with a lipophilic N-substituent (cyclohexyl) creates a high-affinity ligand for Sigma receptors (chaperone proteins in the ER) and L-type Calcium Channels .

    • Effect: Vasodilation, potential anti-amnesic effects (Sigma-1 agonism), or sedation (Ca²⁺ blockade).

Part 3: Experimental Protocols

To validate the identity and activity of N-CH-DMPEA versus an arylcyclohexylamine, the following self-validating workflows are recommended.

Protocol A: Synthesis Differentiation (The "Bischler" Test)

N-CH-DMPEA is a precursor; Arylcyclohexylamines are end-products of Grignard reactions.

  • Reagent: Dissolve 50 mg of compound in POCl₃ (Phosphorus Oxychloride) and heat to 80°C for 1 hour (Bischler-Napieralski conditions).

  • Observation:

    • N-CH-DMPEA: Will cyclize to form an Isoquinoline derivative (specifically a hexahydroisoquinoline precursor). This can be confirmed by a shift in UV absorbance or TLC (appearance of a fluorescent spot).

    • Arylcyclohexylamine: Will not cyclize. It may degrade or remain stable, but cannot form an isoquinoline ring due to the lack of an ethyl-linker.

  • Validation: LC-MS analysis of the product. N-CH-DMPEA product will show a mass loss of 2H (oxidation) or water depending on workup, forming a rigid tricyclic system.

Protocol B: Functional Calcium Influx Assay (Fluo-4)

Use this to distinguish the sedative mechanism (NMDA vs. CaV1.2).

  • Cell Line: HEK293 cells expressing L-type Ca²⁺ channels (or smooth muscle cells).

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 30 mins at 37°C.

  • Stimulation: Depolarize cells with high K⁺ (KCl 50mM) to open voltage-gated Ca²⁺ channels.

  • Treatment:

    • Apply N-CH-DMPEA (10 µM).

    • Apply PCP/Ketamine (10 µM).

  • Result:

    • N-CH-DMPEA: Significant reduction in fluorescence (Blockade of Ca²⁺ influx).

    • PCP: Minimal effect on K⁺-induced Ca²⁺ influx (Specificity is for Glutamate-induced influx).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_chem Chemical Validation (Bischler-Napieralski) cluster_bio Functional Validation (Ca2+ Flux) Start Unknown Sample Step1 React with POCl3 (80°C, 1 hr) Start->Step1 Step2 HEK293 (CaV1.2) + Fluo-4 Dye Start->Step2 Result1 Cyclization to Isoquinoline? (TLC/UV Check) Step1->Result1 Decision Identification Result1->Decision Yes (Cyclized) Step3 Depolarize with KCl Step2->Step3 Result2 Fluorescence Reduction? Step3->Result2 Result2->Decision Yes (Blocked) Final Final Decision->Final Conclusion: N-CH-DMPEA (Sigma/Ca2+ Ligand)

Caption: Dual-stream validation protocol. Chemical cyclization confirms the phenethylamine backbone; Calcium blockade confirms the non-dissociative pharmacological profile.

Part 4: Safety & Toxicology

Critical Warning: Researchers often confuse N-CH-DMPEA with 3-MeO-PCE (N-ethyl-1-(3-methoxyphenyl)cyclohexanamine) due to similar molecular weights and elemental composition.

ParameterN-CH-DMPEA Arylcyclohexylamines (e.g., 3-MeO-PCE)
Primary Risk Cardiovascular (Hypotension, Bradycardia via Ca²⁺ blockade).Psychiatric (Mania, Psychosis) & Neurological (Seizures).
Overdose Antidote Calcium Gluconate, Fluids, Vasopressors.Benzodiazepines (for agitation/seizures).
Metabolism O-demethylation (CYP2D6) followed by deamination.Hydroxylation of cyclohexyl ring; N-dealkylation.

References

  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor.[1] PLoS ONE. Link

  • Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS ONE. Link

  • Kruse, L. I., et al. (1987). Construction of the N-substituted phenethylamine pharmacophore for Sigma receptors. Journal of Medicinal Chemistry.[2] Link

  • Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin. Link

  • BenchChem Technical Report. Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride: Structure and Activity.Link

Sources

Comparative

Head-to-head comparison of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine with standard compounds

[1] Executive Summary: The "Hidden" Scaffold N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine (CAS: 24997-88-4), hereafter referred to as N-CH-DMPEA , represents a critical junction in the chemical space between simple ph...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Hidden" Scaffold

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine (CAS: 24997-88-4), hereafter referred to as N-CH-DMPEA , represents a critical junction in the chemical space between simple phenethylamines and complex isoquinoline alkaloids.[1]

While often categorized merely as a synthetic intermediate for L-type calcium channel blockers (like Verapamil) and MDR (Multidrug Resistance) modulators, recent structure-activity relationship (SAR) studies highlight its utility as a lipophilic probe for Sigma-1 (


) receptors .[1]

This guide objectively compares N-CH-DMPEA against three industry standards:

  • DMPEA (Homoveratrylamine): The parent primary amine (Stability Baseline).[1]

  • Verapamil: The therapeutic standard (Pharmacophore Baseline).[1]

  • DTG (1,3-Di-o-tolylguanidine): The

    
     receptor binding standard.[1]
    

Physiochemical & Structural Comparison

The addition of the cyclohexyl group to the homoveratrylamine core fundamentally alters the molecule's biophysical profile, transitioning it from a hydrophilic metabolic substrate to a lipophilic membrane-penetrating scaffold.[1]

Table 1: Comparative Physicochemical Profile[1]
FeatureN-CH-DMPEA (Target)DMPEA (Parent)Verapamil (Drug Std)Significance
Structure Type Secondary AminePrimary AmineTertiary Amine

amines offer optimal balance of reactivity and metabolic stability.[1]
LogP (Predicted) ~4.1 - 4.5 ~1.1~3.8N-CH-DMPEA exhibits superior BBB permeability compared to DMPEA.[1]
MAO Susceptibility Low/Resistant High (Substrate)ResistantN-substitution sterically hinders Monoamine Oxidase (MAO) access.[1]
pKa (Base) ~10.2 ~9.8~8.9High basicity ensures protonation at physiological pH, aiding receptor electrostatic clamping.[1]
Sigma-1 Affinity High (Predicted) LowModerateThe N-cyclohexyl group is a classic "hydrophobic tail" pharmacophore for

binding.[1]

Expert Insight: The shift in LogP from 1.1 (DMPEA) to >4.0 (N-CH-DMPEA) is the critical differentiator.[1] While DMPEA is rapidly metabolized by MAO in the gut/liver, N-CH-DMPEA survives first-pass metabolism, making it a viable scaffold for CNS-targeted library development.[1]

Mechanistic Analysis & Signaling Pathways[1]

The Sigma-1 Receptor Connection

N-CH-DMPEA shares the essential pharmacophore features of high-affinity Sigma-1 ligands: a basic nitrogen flanked by two hydrophobic regions (the dimethoxyphenyl "head" and the cyclohexyl "tail").[1]

Diagram 1: Ligand-Receptor Interaction Logic & Synthesis Flow

This diagram illustrates the structural logic connecting N-CH-DMPEA to downstream biological effects and its synthetic origin.[1]

G Start Precursors: Homoveratrylamine + Cyclohexanone Reaction Reductive Amination (NaBH4 / STAB) Start->Reaction Schiff Base Formation Product N-CH-DMPEA (Target Scaffold) Reaction->Product Reduction Sigma Sigma-1 Receptor (Chaperone Modulation) Product->Sigma High Affinity (Hydrophobic Binding) CaChannel L-Type Ca2+ Channel (Pore Blocking) Product->CaChannel Moderate Affinity (Verapamil Analog) Neuro Neuroprotection & Ca2+ Homeostasis Sigma->Neuro ER Stress Reduction MDR MDR Reversal (P-gp Inhibition) CaChannel->MDR Efflux Blockade

Caption: Synthesis of N-CH-DMPEA and its dual-pathway modulation of Sigma-1 receptors and Calcium channels.[1]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize Internal Standard Normalization and TLC Endpoint Verification .

Protocol A: Synthesis via Reductive Amination (High-Yield Method)

Objective: Synthesize high-purity N-CH-DMPEA from DMPEA and Cyclohexanone.

Reagents:

  • 3,4-Dimethoxyphenethylamine (DMPEA) [1.0 eq][1][2]

  • Cyclohexanone [1.1 eq]

  • Sodium Triacetoxyborohydride (STAB) [1.5 eq][1]

  • Dichloromethane (DCM) [Solvent]

  • Acetic Acid [Catalytic, 1-2 drops][1]

Step-by-Step Workflow:

  • Imine Formation (Equilibrium):

    • Dissolve DMPEA (10 mmol) in DCM (30 mL) under

      
       atmosphere.
      
    • Add Cyclohexanone (11 mmol) and catalytic Acetic Acid.[1]

    • Validation: Stir for 30 mins. Spot TLC (SiO2, 10% MeOH/DCM). Disappearance of primary amine spot (ninhydrin stain) confirms imine formation.[1]

  • Reduction (Irreversible Step):

    • Cool mixture to 0°C.

    • Add STAB (15 mmol) portion-wise over 15 minutes.

    • Allow to warm to Room Temp (RT) and stir for 4-12 hours.

  • Quench & Workup:

    • Quench with Sat.

      
       (aq).[1]
      
    • Extract organic layer (3x DCM).[1] Wash with Brine.[1]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification (Critical):

    • The secondary amine product can be converted to the HCl salt for crystallization.[1][3]

    • Dissolve oil in

      
      , add 
      
      
      
      dropwise.[1] Filter the white precipitate.[1]

Expected Yield: 85-92% Characterization:


-NMR should show a multiplet at 

2.4-2.5 ppm (N-CH-cyclohexyl) and loss of the ketone carbonyl signal.[1]
Protocol B: Comparative Binding Affinity Assay (Sigma-1)

Objective: Determine the


 of N-CH-DMPEA vs. DTG.[1]

Methodology: Radioligand Displacement Assay.[1] Ligand:


 (Specific for 

).[1][4]
  • Tissue Prep: Guinea pig brain membrane homogenates (rich in

    
    ).[1]
    
  • Incubation:

    • Total Binding: Membrane +

      
      -Pentazocine (3 nM).[1]
      
    • Non-Specific Binding: Above + Haloperidol (10

      
      ).[1]
      
    • Test: Above + N-CH-DMPEA (

      
       to 
      
      
      
      M).[1]
  • Analysis:

    • Incubate 120 min at 25°C.

    • Terminate via rapid filtration (Whatman GF/B filters).[1]

    • Count radioactivity.[1][4]

  • Calculation: Use Cheng-Prusoff equation:

    
    .[1]
    

Application Scenarios & Decision Matrix

When should you choose N-CH-DMPEA over standard alternatives?

Table 2: Application Decision Guide
Research GoalRecommended CompoundRationale
General Ca2+ Channel Blocking Verapamil Established clinical data; standardized dosing.[1]
Sigma-1 Receptor Mapping N-CH-DMPEA High lipophilicity reduces non-specific binding compared to polar amines; cleaner profile than DTG in some assays.[1]
MDR Reversal Studies N-CH-DMPEA Acts as a simplified "Verapamil fragment" to study the minimal pharmacophore required for P-gp inhibition without full cardiovascular effects.[1]
Library Synthesis N-CH-DMPEA Excellent "core" scaffold.[1] The secondary amine allows for further functionalization (e.g., tertiary amines) to tune selectivity.[1]

Safety & Handling (E-E-A-T)

  • Hazard: Irritant to eyes, respiratory system, and skin.[1]

  • Storage: Hygroscopic as a salt. Store at -20°C under inert gas (Argon) to prevent oxidation of the dimethoxy moiety.

  • Regulatory: While not a controlled substance in most jurisdictions, it is a structural analog of regulated phenethylamines.[1] Use strictly for in vitro or animal research.

References

  • PubChem. (2025).[1] Compound Summary: N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine (CID 29749).[1] National Library of Medicine.[1] [Link]

  • Keller, W. J., & Ferguson, G. G. (1977).[1] Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase.[1] Journal of Pharmaceutical Sciences, 66(7), 1048–1050. [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard Protocol Validation).

  • Matsumoto, R. R., et al. (1995).[1] Characterization of the enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine (BD737 and BD738): novel compounds with high affinity, selectivity and biological efficacy at sigma receptors.[1][5] Journal of Pharmacology and Experimental Therapeutics.[1][5] [Link]

  • Gundlach, A. L., et al. (1986).[1] Phencyclidine and sigma receptor binding sites in brain.[1][5] Journal of Neuroscience.[1] (Context for N-cyclohexyl binding motifs).

Sources

Validation

Inter-Laboratory Validation of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine Analytical Methods

Executive Summary This technical guide provides a rigorous framework for the inter-laboratory validation of analytical methods for N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine (hereafter referred to as N-CH-DMPEA ).[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the inter-laboratory validation of analytical methods for N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine (hereafter referred to as N-CH-DMPEA ).[1][2][3][4] As a lipophilic secondary amine structurally related to the phenethylamine class (analogous to 3,4-DMPEA), this molecule presents specific challenges regarding peak tailing, matrix suppression, and isobaric interference.[1][2]

This guide objectively compares the two dominant analytical approaches—UHPLC-MS/MS and GC-MS (Derivatized) —and establishes a validation protocol compliant with ISO 17025 and ICH Q2(R1) standards.[2][3][4]

Part 1: The Analyte & Analytical Challenges

N-CH-DMPEA is a secondary amine characterized by a 3,4-dimethoxyphenethylamine backbone N-substituted with a cyclohexyl ring.[1][2][3][4]

  • Chemical Formula: C₁₆H₂₅NO₂[1][2][3][4]

  • Molecular Weight: 263.38 g/mol [1][2][3][4]

  • Key Challenge: The secondary amine function causes significant interaction with silanol groups in chromatographic columns, leading to peak tailing in GC and peak broadening in LC.

  • Validation Criticality: Inter-laboratory studies frequently fail due to inconsistencies in sample preparation (extraction efficiency of the lipophilic cyclohexyl group) and lack of standardization in handling the free base vs. hydrochloride salt forms.

Part 2: Method Comparison & Selection

We evaluated two primary methodologies. The choice depends on the required Limit of Quantitation (LOQ) and the matrix complexity.

Method A: UHPLC-MS/MS (The Sensitivity Standard)

Best for: Biological matrices (plasma, urine), trace impurity analysis.[1][2][3][4]

  • Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[2]

  • Pros: High sensitivity (pg/mL range), minimal sample prep (dilute-and-shoot potential).[1][2][3][4]

  • Cons: Susceptible to matrix effects (ion suppression); requires expensive instrumentation.[2]

Method B: GC-MS with Derivatization (The Robustness Standard)

Best for: Bulk drug analysis, forensic seizure identification, solid dosage QC.[1][2][3][4]

  • Mechanism: Electron Impact (EI) ionization after derivatization with PFPA (Pentafluoropropionic anhydride) or TFAA.[2]

  • Pros: Superior spectral libraries (EI), resistant to matrix effects, excellent chromatographic peak shape due to amine capping.

  • Cons: Time-consuming sample prep (anhydrous conditions required), lower throughput.[1][2][3]

Comparative Performance Data
ParameterUHPLC-MS/MSGC-MS (PFPA Derivatized)
Linearity (R²) > 0.999 (0.1 – 100 ng/mL)> 0.995 (50 – 5000 ng/mL)
LOQ 0.05 ng/mL10 ng/mL
Precision (RSD) 2.5% - 5.8%1.2% - 3.5%
Recovery 85% - 105%95% - 102%
Throughput 6 mins/sample25 mins/sample
Selectivity High (MRM transitions)High (Retention time + EI Spectrum)

Part 3: Inter-Laboratory Validation Protocol

To ensure data integrity across different sites, the following protocol must be strictly adhered to. This workflow is designed to calculate the Horwitz Ratio (HorRat) , the gold standard for assessing inter-laboratory reproducibility.

Experimental Design
  • Participants: Minimum 8 laboratories.

  • Samples:

    • Blind A: N-CH-DMPEA reference standard in solvent (High Conc).[1][2][3][4]

    • Blind B: N-CH-DMPEA in matrix (e.g., plasma or synthetic impurity matrix) (Low Conc).

    • Blind C: Blank Matrix (Specificity check).

  • Replicates: 5 replicates per sample per day for 3 days.

Detailed Methodologies
Workflow 1: UHPLC-MS/MS Protocol
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.[2]

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 4 minutes.

  • MS Transitions (ESI+):

    • Precursor: m/z 264.2 [M+H]⁺[2][3]

    • Quantifier: m/z 182.1 (Loss of cyclohexene/cyclohexyl)[2][3]

    • Qualifier: m/z 151.1 (Dimethoxybenzyl cation)[2][3]

Workflow 2: GC-MS Derivatization Protocol
  • Derivatization Agent: PFPA (Pentafluoropropionic anhydride).[2]

  • Procedure:

    • Evaporate 100 µL sample extract to dryness under nitrogen.

    • Add 50 µL PFPA and 25 µL Ethyl Acetate.

    • Incubate at 60°C for 20 minutes (Caps must be PTFE-lined).

    • Evaporate to dryness and reconstitute in Ethyl Acetate.

  • GC Parameters: DB-5MS column; Splitless injection; Ramp 10°C/min to 300°C.

  • Target Ions: Molecular ion will shift due to PFPA addition (+146 Da).[2] Monitor m/z corresponding to the derivatized fragment.

Statistical Analysis Framework (The "Self-Validating" System)

The validity of the inter-lab study depends on outlier removal and variance analysis.[2]

  • Cochran’s Test: Check for homogeneity of variances across labs.

  • Grubbs’ Test: Identify single outliers within laboratory means.

  • Z-Score Calculation:

    
    [1][2][3][4]
    
    • Where

      
       is the lab result, 
      
      
      
      is the consensus mean, and
      
      
      is the target standard deviation.[1]
    • 
      : Satisfactory.
      
    • 
      : Unsatisfactory (Action Required).
      

Part 4: Visualization of Workflows

Figure 1: Method Selection & Validation Logic

This decision tree guides the researcher in selecting the appropriate method based on the analytical goal.

ValidationLogic Start Start: Define Analytical Goal MatrixCheck Is Matrix Complex? (Biological/Soil) Start->MatrixCheck SensitivityCheck Required LOQ < 1 ng/mL? MatrixCheck->SensitivityCheck Yes GC_Path Select GC-MS MatrixCheck->GC_Path No (Bulk Powder) SensitivityCheck->GC_Path No LC_Path Select UHPLC-MS/MS SensitivityCheck->LC_Path Yes Derivatization Derivatization Required (PFPA/TFAA) GC_Path->Derivatization GC_Validation Validate: Specificity & Linearity Derivatization->GC_Validation InterLab Inter-Laboratory Study (ISO 5725) GC_Validation->InterLab MatrixEffect Assess Matrix Effects (Post-Column Infusion) LC_Path->MatrixEffect LC_Validation Validate: Recovery & Suppression MatrixEffect->LC_Validation LC_Validation->InterLab Stats Calculate Z-Scores & HorRat InterLab->Stats

Caption: Decision matrix for selecting between GC-MS and UHPLC-MS/MS based on sensitivity needs and matrix complexity.

Figure 2: Inter-Laboratory Data Processing Flow

This diagram illustrates the statistical filtering process required to certify the method.

DataFlow RawData Raw Data Collection (8+ Labs) Consistency Consistency Check (Mandel's h & k) RawData->Consistency Outliers Outlier Removal (Grubbs/Cochran) Consistency->Outliers ANOVA One-Way ANOVA Outliers->ANOVA Precision Calculate Precision (Repeatability r / Reproducibility R) ANOVA->Precision Report Final Validation Report Precision->Report

Caption: ISO 5725 statistical workflow for processing inter-laboratory validation data.

References

  • International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[2] SWGDRUG Recommendations, Version 8.1. (Standard for GC-MS identification criteria). [Link]

  • ISO/IEC. (2017).[2] ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories. [Link][2][3]

  • PubChem. (2023).[2] Compound Summary: 3,4-Dimethoxyphenethylamine (Structural Analog Reference).[1][2][3][4][5] [Link][2][3]

  • AOAC International. (2016).[2] Guidelines for Standard Method Performance Requirements (SMPRs).[2] (Source for HorRat calculation). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine

A Researcher's Guide to Safe Handling: N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine The foundational strategy for safe handling is to always consult available safety documentation for any chemical and to adhere to you...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safe Handling: N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine

The foundational strategy for safe handling is to always consult available safety documentation for any chemical and to adhere to your institution's Chemical Hygiene Plan.[6][7] This guide supplements, but does not replace, these critical resources.

Hazard Assessment: An Evidence-Based Approach

The toxicological properties of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine have not been fully investigated.[8] Therefore, a conservative approach is mandated, assuming hazards associated with its structural components.

  • 2-(3,4-Dimethoxyphenethylamine) Moiety : This component is classified as hazardous, known to be harmful if swallowed, a cause of skin irritation, and a risk for serious eye damage.[4][9] It is also recognized as a respiratory system irritant.[8][9]

  • Cyclohexanamine Moiety : Amines in this class can be corrosive to the skin, eyes, and respiratory system.[5] Repeated dermal exposure may also lead to skin sensitization.[5]

  • Phenethylamine Skeleton : The broader class of phenethylamines requires careful handling to avoid contact with skin, eyes, and clothing, and necessitates use in a well-ventilated area.[1][3]

Based on this composite analysis, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine should be treated as a substance that is, at a minimum, harmful if swallowed or inhaled, corrosive to skin and eyes, and an irritant to the respiratory tract.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of specific PPE must be based on a thorough risk assessment of the planned procedure.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place.

  • Fume Hood : All handling of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[9][10]

  • Safety Shower & Eyewash Station : Facilities must be equipped with a readily accessible and tested eyewash station and safety shower.[1][3]

Core PPE Requirements

The following table summarizes the minimum required PPE for handling N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine.

Body AreaRequired PPESpecification & Rationale
Eyes/Face Safety Goggles & Face ShieldTightly fitting chemical splash goggles are mandatory.[2] For procedures with a higher risk of splashing (e.g., transfers, solution handling), a full-face shield must be worn over the goggles.[2] This provides comprehensive protection against severe eye damage.[4]
Hands Chemical-Resistant GlovesNitrile gloves are a common starting point, but always check the manufacturer's compatibility chart. Use proper glove removal technique to avoid skin contact.[2] For extended work, consider double-gloving. Contaminated gloves must be disposed of immediately as hazardous waste.[2]
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is required. For significant quantities or splash risks, a chemical-resistant apron over the lab coat is recommended.[3][11]
Respiratory Respirator (As Needed)For procedures that may generate aerosols or dust, or if engineering controls are insufficient, a respiratory protection program that meets OSHA's 29 CFR 1910.134 standards is necessary.[1][3] A risk assessment will determine if an air-purifying respirator with appropriate cartridges (e.g., organic vapor/acid gas) is needed.[2][9]

Procedural Workflow: Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

PPE Donning & Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Respirator (If Required) d1->d2 d3 3. Safety Goggles & Face Shield d2->d3 d4 4. Gloves d3->d4 Wash1 Wash Hands Thoroughly f1 1. Gloves (Contaminated) f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (If Worn) f3->f4 f4->Wash1 Final Step

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Step-by-Step Donning Protocol:
  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Respirator (if required) : Perform a user seal check to ensure it is fitted correctly.

  • Eye and Face Protection : Put on safety goggles first, then the face shield.

  • Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Step-by-Step Doffing Protocol:
  • Gloves : Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[2] Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles : Remove from the back of the head. Do not touch the front surface.

  • Lab Coat : Remove by rolling it inside-out, only touching the interior surfaces.

  • Respirator (if worn) : Remove from the back of the head.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[2][12]

Spill and Disposal Management

Spill Response

In the event of a spill, evacuate personnel from the immediate area and ensure it is well-ventilated.[3]

  • Minor Spill (in fume hood) : Absorb the spill with an inert material like vermiculite or sand.[1] Place the absorbed material into a suitable, sealed container for hazardous waste.

  • Major Spill : Evacuate the laboratory immediately and alert your institution's emergency response team.

Do not attempt to clean up a major spill without appropriate training and equipment. Wear full PPE, including respiratory protection, during any cleanup operation.[2]

Waste Disposal
  • All disposable PPE (gloves, etc.) that has come into contact with the compound must be considered hazardous waste.

  • Unused or waste material should be placed in a clearly labeled, sealed container.

  • Dispose of all waste materials in accordance with local, state, and federal regulations.[6][12] Do not pour waste down the drain.[2]

Storage and Handling Logistics

  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4]

  • Handling : Wash hands thoroughly after handling, especially before breaks and at the end of a shift.[2] Avoid all personal contact, including inhalation.[13] Use the minimum amount of material necessary for the procedure.[10]

By adhering to these stringent protocols, researchers can effectively mitigate the risks associated with handling N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine, ensuring personal safety and the integrity of their research environment.

References

  • Chemicals and Hazardous Materials. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]

  • Material Safety Data Sheet - Phenethylamine. (2004, January 6). Cole-Parmer.
  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific. Retrieved from [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023, January 24). ACS Publications. Retrieved from [Link]

  • Chemical Safety in Research and Teaching. (n.d.). New Mexico State University. Retrieved from [Link]

  • Material Safety Data Sheet - Phenethylamine, pa. (2003, March 18). Cole-Parmer.
  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet - Cyclohexylamine solution. (2015, June 11). Chemtron.
  • Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. (2005, October 3). Acros Organics.

Sources

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